molecular formula C18H13N3O2 B190274 7beta-Hydroxyrutaecarpine

7beta-Hydroxyrutaecarpine

Katalognummer: B190274
Molekulargewicht: 303.3 g/mol
InChI-Schlüssel: DPDVXGJNOSVWGA-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7beta-Hydroxyrutaecarpine has been reported in Tetradium ruticarpum, Tetradium glabrifolium, and Phellodendron amurense with data available.

Eigenschaften

IUPAC Name

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDVXGJNOSVWGA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 7β-Hydroxyrutaecarpine from Euodia ruticarpa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating 7β-Hydroxyrutaecarpine from the medicinal plant Euodia ruticarpa, also known as Tetradium ruticarpum. While specific protocols for 7β-Hydroxyrutaecarpine are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on established alkaloid extraction techniques from this plant and detailed analysis of the closely related, and more thoroughly researched, alkaloid, rutaecarpine. This guide also delves into the significant signaling pathways associated with rutaecarpine, offering valuable insights for drug development professionals.

Introduction to Euodia ruticarpa and its Alkaloids

Euodia ruticarpa is a plant rich in various alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. These alkaloids, including rutaecarpine, evodiamine, and their derivatives, are of significant interest to the scientific community due to their diverse biological activities. 7β-Hydroxyrutaecarpine, a derivative of rutaecarpine, is a promising candidate for further investigation in various therapeutic areas, including neurodegenerative diseases.

General Principles of Alkaloid Extraction from Euodia ruticarpa

The isolation of alkaloids from plant material is a multi-step process that typically involves extraction, partitioning, and purification. The choice of method depends on the chemical properties of the target alkaloid. Generally, alkaloids exist in plants as salts and can be extracted in their free base or salt form.

Extraction Methodologies

Several methods can be employed for the initial extraction of alkaloids from dried and powdered Euodia ruticarpa fruit:

  • Solvent Extraction: This is the most common method.[1][2]

    • Acidic Water Extraction: Utilizes dilute acids (e.g., 0.1% to 1% sulfuric acid, hydrochloric acid, or acetic acid) to convert alkaloid salts into more soluble forms.[1]

    • Alcohol Extraction: Methanol or ethanol can be used to extract both free and salt forms of alkaloids.[1] This method is advantageous as it can be suited for different alkaloid types.[1]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. It is a rapid and environmentally friendly method.

  • Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, which can accelerate the extraction process.[2]

  • Solid-Phase Microextraction (SPME): This is an adsorbent-based technique suitable for enriching and concentrating alkaloids.[2]

Purification Techniques

Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is essential to isolate the target compound, 7β-Hydroxyrutaecarpine.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between an acidic aqueous solution and an immiscible organic solvent to separate alkaloids from neutral and acidic impurities.

  • Chromatography: This is a crucial step for separating individual alkaloids.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of individual compounds.[3]

    • High-Speed Counter-Current Chromatography (HSCCC): A preparative chromatographic technique that has been successfully used to isolate other alkaloids from Euodia ruticarpa.[3]

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of alkaloids from Euodia ruticarpa.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Dried & Powdered Euodia ruticarpa Fruit extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning chromatography Chromatographic Separation (e.g., Preparative HPLC) partitioning->chromatography fractions Collection of Fractions chromatography->fractions hplc_analysis Purity Assessment (HPLC) fractions->hplc_analysis structure_elucidation Structural Elucidation (NMR, MS) hplc_analysis->structure_elucidation isolated_compound Isolated 7β-Hydroxyrutaecarpine structure_elucidation->isolated_compound

Figure 1. General experimental workflow for the isolation of 7β-Hydroxyrutaecarpine.

Quantitative Data from Euodia ruticarpa Alkaloid Isolation

AlkaloidAmount from 180 mg Crude ExtractPurity (by HPLC)
Evodiamine28 mg98.7%
Rutaecarpine19 mg98.4%
Evocarpine21 mg96.9%
1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone16 mg98.0%
1-methyl-2-dodecyl-4-(1H)-quinolone12 mg97.2%
Data from a study on the preparative isolation of alkaloids from Euodia ruticarpa by high-speed counter-current chromatography.[3]

Furthermore, an ethanol extract of Euodiae Fructus yielded approximately 2.29 g of dry extract from 10 g of plant material, resulting in an extraction efficiency of 22.9%.[4]

Signaling Pathways of Rutaecarpine: A Proxy for 7β-Hydroxyrutaecarpine

Given the structural similarity between rutaecarpine and 7β-Hydroxyrutaecarpine, the signaling pathways modulated by rutaecarpine provide a strong indication of the potential biological activities of its hydroxylated derivative. Rutaecarpine is known to possess significant anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Signaling Pathways

Rutaecarpine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

G cluster_stimulus cluster_rut cluster_pathways Cellular Signaling cluster_response Inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt MAPK MAPK Pathway (ERK, p38) LPS->MAPK Rutaecarpine Rutaecarpine Rutaecarpine->PI3K_Akt Inhibits Rutaecarpine->MAPK Inhibits NFkB_activation NF-κB Activation PI3K_Akt->NFkB_activation MAPK->NFkB_activation Inflammatory_Mediators Production of Inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-1β) NFkB_activation->Inflammatory_Mediators

Figure 2. Anti-inflammatory signaling pathway of Rutaecarpine.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling pathways.[3] This leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which in turn promotes the expression of pro-inflammatory mediators. Rutaecarpine has been shown to inhibit the PI3K/Akt and MAPK pathways, thereby suppressing the inflammatory response.[3][5]

Neuroprotective Signaling Pathway

Rutaecarpine has also demonstrated neuroprotective effects, potentially through the modulation of the ERK1/2 and Nrf2/HO-1 signaling pathway.

G cluster_stress cluster_rut cluster_pathways Cellular Signaling cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) ERK ERK1/2 Pathway Oxidative_Stress->ERK Rutaecarpine Rutaecarpine Rutaecarpine->ERK Inhibits (excessive activation) Nrf2_HO1 Nrf2/HO-1 Pathway Rutaecarpine->Nrf2_HO1 Activates ERK->Nrf2_HO1 Mediates Neuronal_Injury Neuronal Injury, Apoptosis, Inflammation ERK->Neuronal_Injury Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response

Figure 3. Neuroprotective signaling pathway of Rutaecarpine.

In the context of neuronal injury, such as that caused by cerebral ischemia-reperfusion, there is an excessive activation of the ERK1/2 pathway. Rutaecarpine has been shown to inhibit this overactivation. Furthermore, it can activate the Nrf2/HO-1 signaling pathway, which is a critical antioxidant response system in the body. This dual action helps to mitigate neuronal damage, reduce apoptosis and inflammation, and improve oxidative stress.

Conclusion

The isolation of 7β-Hydroxyrutaecarpine from Euodia ruticarpa presents a promising avenue for the discovery of novel therapeutic agents. While a specific, detailed protocol for this compound is yet to be widely published, the established methodologies for alkaloid extraction from this plant provide a solid foundation for its successful isolation. The well-documented anti-inflammatory and neuroprotective signaling pathways of the closely related alkaloid, rutaecarpine, offer compelling evidence for the potential pharmacological significance of 7β-Hydroxyrutaecarpine. This guide provides researchers and drug development professionals with the necessary foundational knowledge to pursue the isolation and further investigation of this intriguing natural product.

References

7beta-Hydroxyrutaecarpine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7β-Hydroxyrutaecarpine is a naturally occurring quinoline alkaloid that can be isolated from the fruits of Euodia ruticarpa. As a derivative of rutaecarpine, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the physical, chemical, and biological properties of 7β-Hydroxyrutaecarpine, including experimental protocols and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 7β-Hydroxyrutaecarpine is presented below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₈H₁₃N₃O₂[1]
Molecular Weight 303.31 g/mol [1]
CAS Number 163815-35-8[1]
Appearance Not explicitly reported, likely a solid-
Melting Point Not experimentally determined-
Boiling Point (Predicted) 605.3 ± 65.0 °C[1]
Density (Predicted) 1.55 ± 0.1 g/cm³[1]
pKa (Predicted) 12.48 ± 0.20[1]
Solubility Poorly soluble in water. Soluble in methanol, ethanol, isopropanol, and acetone.-
Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 7β-Hydroxyrutaecarpine. The following are predicted and experimental data points.

Infrared (IR) Spectroscopy: The IR spectrum of 7β-Hydroxyrutaecarpine is expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, N-H stretching for the indole moiety, C=O stretching for the quinazolinone carbonyl group, and C=C and C-N stretching for the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the quinazolinone and indole ring systems.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to 7β-Hydroxyrutaecarpine.

Isolation from Euodia ruticarpa

A general procedure for the isolation of alkaloids from Euodia ruticarpa is as follows. Specific purification steps for 7β-Hydroxyrutaecarpine would require further chromatographic optimization.

Workflow for Isolation of 7β-Hydroxyrutaecarpine

G start Dried fruits of Euodia ruticarpa extraction Maceration or Soxhlet extraction with methanol or ethanol start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration partition Solvent-solvent partitioning (e.g., ethyl acetate-water) concentration->partition chromatography Column chromatography on silica gel or alumina partition->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions purification Further purification by preparative HPLC or recrystallization fractions->purification end Pure 7β-Hydroxyrutaecarpine purification->end

A generalized workflow for the isolation of 7β-Hydroxyrutaecarpine.
Chemical Synthesis

The total synthesis of 7β-Hydroxyrutaecarpine has not been extensively reported. However, a plausible synthetic route could be adapted from the synthesis of rutaecarpine and its derivatives. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis of 7β-Hydroxyrutaecarpine

G target 7β-Hydroxyrutaecarpine intermediate1 Tryptamine derivative target->intermediate1 Pictet-Spengler type reaction intermediate2 Quinazolinone precursor target->intermediate2 Amide bond formation

A simplified retrosynthetic approach for 7β-Hydroxyrutaecarpine.
In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Preparation of Reagents:

    • Egg albumin solution (0.2% in phosphate-buffered saline, pH 6.4).

    • Phosphate-buffered saline (PBS), pH 6.4.

    • 7β-Hydroxyrutaecarpine stock solution (in a suitable solvent like DMSO).

    • Diclofenac sodium as a positive control.

  • Assay Procedure:

    • The reaction mixture consists of 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of various concentrations of 7β-Hydroxyrutaecarpine.

    • A control group is prepared with the solvent in place of the test compound.

    • The mixtures are incubated at 37°C for 15 minutes.

    • Denaturation is induced by heating at 70°C for 5 minutes.

    • After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antioxidant Assays (DPPH and ABTS Radical Scavenging)

These assays measure the radical scavenging capacity of the compound.

DPPH Assay Workflow

G start Prepare methanolic solution of 7β-Hydroxyrutaecarpine mix Mix with DPPH radical solution in methanol start->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate end Determine IC50 value calculate->end

Workflow for the DPPH radical scavenging assay.

ABTS Assay: A similar protocol is followed for the ABTS assay, where the compound's ability to decolorize the pre-formed ABTS radical cation is measured spectrophotometrically at 734 nm.

Neuroprotection Assay (SH-SY5Y Cell Viability)

This assay evaluates the potential of 7β-Hydroxyrutaecarpine to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of 7β-Hydroxyrutaecarpine for a specified time (e.g., 24 hours).

    • Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After incubation, cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis:

    • The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

Biological Activities and Signaling Pathways

While research on 7β-Hydroxyrutaecarpine is still emerging, studies on the parent compound, rutaecarpine, provide strong indications of its potential biological activities and the signaling pathways it may modulate. These include anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Inflammatory Activity: NF-κB and MAPK Signaling

Rutaecarpine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] It is plausible that 7β-Hydroxyrutaecarpine shares a similar mechanism.

Inhibition of NF-κB and MAPK Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces transcription Hydroxyrutaecarpine 7β-Hydroxyrutaecarpine Hydroxyrutaecarpine->MAPKKK Hydroxyrutaecarpine->IKK

Proposed inhibition of NF-κB and MAPK pathways by 7β-Hydroxyrutaecarpine.
Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Activation of the Nrf2 Antioxidant Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Degradation of Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces transcription Hydroxyrutaecarpine 7β-Hydroxyrutaecarpine Hydroxyrutaecarpine->Keap1_Nrf2 Dissociation

Proposed activation of the Nrf2 pathway by 7β-Hydroxyrutaecarpine.

Conclusion

7β-Hydroxyrutaecarpine is a promising natural product with potential therapeutic applications stemming from its predicted anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide has summarized the current knowledge of its physical and chemical characteristics and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its pharmacological profile, including detailed spectroscopic characterization, development of efficient synthetic routes, and comprehensive in vitro and in vivo studies to confirm its mechanisms of action and therapeutic potential. The information presented herein aims to facilitate and inspire future research endeavors in the development of 7β-Hydroxyrutaecarpine-based therapeutics.

References

The Enigmatic Mechanism of Action of 7β-Hydroxyrutaecarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound, rutaecarpine. However, dedicated in-depth studies on the specific mechanisms of its metabolite, 7β-Hydroxyrutaecarpine, are notably scarce. This guide provides a comprehensive overview of the established mechanisms of rutaecarpine, which are hypothesized to be shared by 7β-Hydroxyrutaecarpine, alongside the limited available information specific to this hydroxylated derivative. All detailed signaling pathways, quantitative data, and experimental protocols presented herein are based on studies of rutaecarpine.

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, cardiovascular protective, and anti-tumor effects.[1][2] Its metabolite, 7β-Hydroxyrutaecarpine, is a naturally occurring compound also found in Euodia ruticarpa. While it is suggested to possess anti-inflammatory, anti-atherogenic, and neuroprotective properties, the precise molecular mechanisms underlying these activities remain largely unelucidated. This technical guide aims to synthesize the current understanding of the mechanism of action of rutaecarpine as a foundational framework for future research into 7β-Hydroxyrutaecarpine.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of rutaecarpine are well-documented and are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It is plausible that 7β-Hydroxyrutaecarpine exerts its anti-inflammatory effects through similar pathways.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Rutaecarpine has been shown to suppress the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This pathway is central to the transcriptional regulation of pro-inflammatory genes.

  • Mechanism: In inflammatory conditions, the activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[3][5] Rutaecarpine intervenes in this cascade by inhibiting the phosphorylation of both Akt and IκBα, thereby preventing NF-κB activation.[1][6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in inflammation. Rutaecarpine has been demonstrated to inhibit the phosphorylation of these key kinases.[3][6]

  • Mechanism: Upon stimulation by inflammatory signals, the phosphorylation of ERK, JNK, and p38 leads to the activation of downstream transcription factors, which in turn promote the expression of inflammatory genes. Rutaecarpine treatment has been shown to reduce the phosphorylation levels of these MAPKs, thus dampening the inflammatory response.[1][5]

Cyclooxygenase (COX-2) Inhibition

Some evidence suggests that rutaecarpine and its derivatives may directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[7] While direct enzymatic inhibition data for 7β-Hydroxyrutaecarpine is not available, this remains a potential mechanism of its anti-inflammatory action.

Quantitative Data on Rutaecarpine's Anti-Inflammatory Activity

TargetCell LineStimulantRutaecarpine ConcentrationObserved EffectReference
NO ProductionRAW 264.7 MacrophagesLPS10, 20 µMSignificant inhibition[1][6]
iNOS ExpressionRAW 264.7 MacrophagesLPS10, 20 µMSignificant inhibition[1][6]
COX-2 ExpressionRAW 264.7 MacrophagesLPS10, 20 µMSignificant inhibition[1][6]
TNF-α ProductionRAW 264.7 MacrophagesLPS10, 20 µMSignificant inhibition[1][6]
IL-1β ProductionRAW 264.7 MacrophagesLPS10, 20 µMSignificant inhibition[1][6]
p-AktRAW 264.7 MacrophagesLPS10, 20 µMConcentration-dependent suppression[1][6]
p-IκBαRAW 264.7 MacrophagesLPS10, 20 µMSignificant reduction[1][5]
p-p65 (nuclear)RAW 264.7 MacrophagesLPS10, 20 µMSignificant reduction[1][5]
p-ERKRAW 264.7 MacrophagesLTA20 µMSignificant inhibition[5]
p-p38RAW 264.7 MacrophagesLTA20 µMSignificant inhibition[5]

Cardiovascular Protective Effects

Rutaecarpine exhibits significant cardiovascular protective effects, including vasodilation and anti-platelet aggregation.[2] These effects are thought to be mediated, at least in part, by the calcitonin gene-related peptide (CGRP) and vanilloid receptors.

  • Mechanism: The precise signaling cascade is not fully elucidated, but it is proposed that rutaecarpine activates vanilloid receptors, leading to the release of CGRP. CGRP is a potent vasodilator, and its release contributes to the relaxation of blood vessels and a decrease in blood pressure.

Quantitative Data on Rutaecarpine's Cardiovascular Effects

EffectModelRutaecarpine ConcentrationObserved EffectReference
VasodilationIsolated rat superior mesenteric artery0.1–10 µMConcentration-dependent relaxation[2]
Blood PressureIn vivo (rat)10–100 µg/kg i.v.Marked decrease in mean arterial pressure[2]

Neuroprotective Potential

Limited information from a commercial supplier suggests that 7β-Hydroxyrutaecarpine may have neuroprotective effects through cholinesterase inhibition. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of Alzheimer's disease.[8][9] However, there are currently no peer-reviewed studies available to substantiate this claim for 7β-Hydroxyrutaecarpine.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of rutaecarpine, which can be adapted for the study of 7β-Hydroxyrutaecarpine.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7β-Hydroxyrutaecarpine) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or lipoteichoic acid (LTA).

Western Blot Analysis for Signaling Proteins
  • Objective: To determine the effect of the compound on the phosphorylation status of key signaling proteins (e.g., Akt, IκBα, p65, ERK, JNK, p38).

  • Protocol:

    • After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

    • The membrane is incubated with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

  • Protocol: A commercial COX inhibitor screening assay kit can be used.[10][11]

    • The assay typically measures the peroxidase activity of COX, which is detected colorimetrically or fluorometrically.

    • Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The production of prostaglandin G2 (PGG2) or other downstream products is measured according to the kit's instructions.

    • IC50 values are calculated from the dose-response curves.

Cholinesterase Inhibition Assay
  • Objective: To determine the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Protocol: Based on the Ellman's method.

    • The assay mixture contains the respective cholinesterase enzyme, the test compound, and a buffer (e.g., phosphate buffer).

    • The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

    • The percentage of inhibition is calculated, and IC50 values are determined.[12]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Inflammatory Stimulus (LPS/LTA) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 7beta-Hydroxyrutaecarpine (Hypothesized) LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K activates MAPKK MAPKK TLR4->MAPKK activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB phosphorylates IκBα NFkB NFkB IkBa_NFkB->NFkB releases NFkB_n NFkB_n NFkB->NFkB_n translocates MAPK MAPK MAPKK->MAPK activates Gene_Transcription Gene_Transcription MAPK->Gene_Transcription activates transcription factors NFkB_n->Gene_Transcription initiates Pro_inflammatory_Mediators COX-2, iNOS, TNF-α, IL-1β Gene_Transcription->Pro_inflammatory_Mediators Ruta Ruta Ruta->Akt inhibits Ruta->IKK inhibits Ruta->MAPK inhibits

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of 7β-Hydroxyrutaecarpine.

G cluster_0 Sample Preparation cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with 7β-Hydroxyrutaecarpine & Stimulant Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Densitometry Densitometry Detection->Densitometry Quantification Quantification of Protein Expression Densitometry->Quantification

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

While 7β-Hydroxyrutaecarpine holds promise as a bioactive compound, a significant knowledge gap exists regarding its specific mechanism of action. The well-established anti-inflammatory and cardiovascular protective mechanisms of its parent compound, rutaecarpine, provide a strong foundation for future investigations. It is highly probable that 7β-Hydroxyrutaecarpine shares, at least in part, the ability to modulate the PI3K/Akt/NF-κB and MAPK signaling pathways.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific effects of 7β-Hydroxyrutaecarpine on the PI3K/Akt/NF-κB and MAPK pathways.

  • Comparative Analysis: Directly comparing the potency and efficacy of 7β-Hydroxyrutaecarpine with rutaecarpine in various in vitro and in vivo models.

  • Target Identification: Identifying the specific molecular targets of 7β-Hydroxyrutaecarpine to understand its unique pharmacological profile.

  • Validation of Neuroprotective Effects: Conducting rigorous studies to validate the hypothesized cholinesterase inhibitory activity and broader neuroprotective potential.

A deeper understanding of the mechanism of action of 7β-Hydroxyrutaecarpine is crucial for its potential development as a therapeutic agent. The methodologies and conceptual frameworks outlined in this guide, based on the extensive research on rutaecarpine, provide a clear roadmap for these future endeavors.

References

7beta-Hydroxyrutaecarpine: An In-Depth Technical Overview of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a natural alkaloid and a metabolite of rutaecarpine, a compound isolated from the fruits of Euodia ruticarpa. While research on this compound is not as extensive as that on its parent compound, preliminary studies and data from chemical suppliers suggest a range of potential biological activities. This technical guide synthesizes the available information on this compound, focusing on its potential anti-inflammatory, neuroprotective, and cytotoxic effects. Due to the limited specific data on this compound, this report also draws upon the well-established biological activities of rutaecarpine to infer potential mechanisms and areas for future investigation.

Core Biological Activities

Based on available information, the primary biological activities of interest for this compound include anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, a significant challenge in providing a comprehensive overview is the scarcity of dedicated studies on this specific metabolite. Much of the current understanding is extrapolated from research on rutaecarpine and its other derivatives.

Anti-Inflammatory and Anti-Atherogenic Potential

Some sources suggest that this compound possesses anti-inflammatory and anti-atherogenic properties.[1] The proposed mechanism for the anti-inflammatory effects of rutaecarpine derivatives often involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, synthetic derivatives of rutaecarpine have been shown to be effective COX-2 inhibitors.[2] While direct evidence for this compound is lacking, it is plausible that it shares a similar mechanism of action.

Neuroprotective Potential

Neuroprotective effects have also been attributed to this compound.[1] This is consistent with findings for rutaecarpine, which has been demonstrated to have neuroprotective effects in models of cerebral ischemia-reperfusion injury, potentially through the reduction of oxidative stress.[3][4] The mechanism may involve the modulation of antioxidant enzymes and a reduction in lipid peroxidation.

Antitumor and Cytotoxic Potential

The potential for this compound to exhibit antitumor activity is another area of interest.[1] Studies on synthetic derivatives of rutaecarpine, such as bromo-dimethoxyrutaecarpine, have shown low cytotoxicity to normal cells while inhibiting the migration and invasion of cancer cells.[5][6] This suggests that hydroxylated metabolites like this compound could be investigated for similar selective cytotoxicity against cancer cell lines.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀ values) from biological assays performed directly on this compound. The following table is presented as a template for future research, summarizing the types of quantitative data that are crucial for evaluating the biological activity of this compound.

Biological Activity Assay Type Cell Line / Model Parameter Value (e.g., µM) Reference
Anti-inflammatoryCOX-2 InhibitionRAW 264.7 macrophagesIC₅₀Data not available
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesIC₅₀Data not available
NeuroprotectionOxidative Stress ReductionSH-SY5Y neuroblastoma cellsEC₅₀Data not available
Neurotoxicity Inhibition6-OHDA-induced toxicity model% ProtectionData not available
CytotoxicityCell Viability (MTT Assay)Various cancer cell lines (e.g., HeLa, MCF-7)IC₅₀Data not available

Signaling Pathways

The biological activities of rutaecarpine and its derivatives are known to be mediated through various signaling pathways. While specific studies on this compound are not available, it is hypothesized that it may modulate similar pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Rutaecarpine has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is plausible that this compound also exerts its anti-inflammatory effects through this pathway.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Induces NFkB_IkB->NFkB Hydroxyrutaecarpine 7β-Hydroxyrutaecarpine (Proposed) Hydroxyrutaecarpine->IKK_complex Inhibits (Proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Cellular Processes

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Rutaecarpine has been shown to modulate MAPK pathways, and it is conceivable that this compound could have similar effects.

MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Hydroxyrutaecarpine 7β-Hydroxyrutaecarpine (Proposed) Hydroxyrutaecarpine->ERK Modulates (Proposed)

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols for this compound cannot be provided. However, standard assays commonly used to evaluate the biological activities of similar natural products are described below. These protocols can serve as a methodological framework for future research on this compound.

General Experimental Workflow

Experimental_Workflow Start Start Isolation Isolation or Synthesis of 7β-Hydroxyrutaecarpine Start->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory (NO, COX-2 Assays) In_Vitro->Anti_Inflammatory Antioxidant Antioxidant (DPPH, ABTS Assays) In_Vitro->Antioxidant Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for the biological evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Culture: Plate cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a metabolite of rutaecarpine with potential biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. However, there is a significant lack of specific research on this compound. The information presented in this guide is largely based on the known activities of its parent compound and other derivatives.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of this compound to enable further biological studies.

  • In Vitro Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and neuroprotection assays to generate quantitative data.

  • Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough understanding of the pharmacological profile of this compound will be crucial in determining its potential as a therapeutic agent.

References

7β-Hydroxyrutaecarpine: A Review of an Elusive Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7β-Hydroxyrutaecarpine is a natural product and a potential metabolite of rutaecarpine, an alkaloid isolated from the fruits of Euodia ruticarpa. While rutaecarpine has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, cardiovascular, and antitumor effects, scientific literature specifically detailing the biological activities, pharmacokinetics, and therapeutic potential of 7β-Hydroxyrutaecarpine is notably scarce. This guide provides a comprehensive overview of the current knowledge surrounding rutaecarpine and its metabolism, offering a foundational understanding for researchers interested in its derivatives. Due to the limited data on 7β-Hydroxyrutaecarpine, this document focuses on the well-documented properties of its parent compound, rutaecarpine, to provide context and potential avenues for future research.

Introduction to Rutaecarpine and its Metabolites

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid that has garnered significant interest for its wide range of biological properties. It is known to undergo extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This metabolic process yields several hydroxylated derivatives, which may contribute to or modulate the overall pharmacological profile of the parent compound. While 7β-Hydroxyrutaecarpine has been identified as a naturally occurring derivative, its role as a metabolite and its specific biological functions remain largely unexplored.

Metabolism of Rutaecarpine

The biotransformation of rutaecarpine is a critical aspect of its pharmacology, influencing its efficacy and potential for drug-drug interactions. In human liver microsomes, rutaecarpine is metabolized into several mono-hydroxylated metabolites.

Key Cytochrome P450 Enzymes Involved in Rutaecarpine Metabolism:

  • CYP1A1 & CYP1A2: These enzymes are significantly involved in the hydroxylation of rutaecarpine. Rutaecarpine itself can also induce the activity of CYP1A2.

  • CYP2D6: This enzyme also participates in the hydroxylation of rutaecarpine.

  • CYP3A4: Plays a major role in the metabolism of rutaecarpine, leading to the formation of multiple hydroxylated metabolites.

The primary sites of hydroxylation on the rutaecarpine molecule are positions 3, 10, 11, and 12. The formation of 7β-Hydroxyrutaecarpine is plausible but not as extensively documented as the other hydroxylated forms.

Rutaecarpine Metabolism Metabolic Pathway of Rutaecarpine Rutaecarpine Rutaecarpine Metabolites Hydroxylated Metabolites Rutaecarpine->Metabolites CYP1A1, CYP1A2, CYP2D6, CYP3A4 3-Hydroxyrutaecarpine 3-Hydroxyrutaecarpine Metabolites->3-Hydroxyrutaecarpine 10-Hydroxyrutaecarpine 10-Hydroxyrutaecarpine Metabolites->10-Hydroxyrutaecarpine 11-Hydroxyrutaecarpine 11-Hydroxyrutaecarpine Metabolites->11-Hydroxyrutaecarpine 12-Hydroxyrutaecarpine 12-Hydroxyrutaecarpine Metabolites->12-Hydroxyrutaecarpine 7beta-Hydroxyrutaecarpine This compound Metabolites->this compound

Metabolic Pathway of Rutaecarpine

Quantitative Data on Rutaecarpine's Biological Activities

Due to the absence of specific quantitative data for 7β-Hydroxyrutaecarpine, this section summarizes key findings for the parent compound, rutaecarpine. These data provide a benchmark for potential activities that could be investigated for its metabolites.

Biological ActivityAssay/ModelKey Findings for RutaecarpineReference
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibited nitric oxide (NO) production and expression of iNOS and COX-2.[1]
Cardiovascular Isolated rat aortaCaused concentration-dependent relaxation.[2]
Enzyme Inhibition Human liver microsomesMechanism-based inhibition of CYP1A2.[3]
Cytotoxicity Various cancer cell linesSelective cytotoxicity against lung and renal cancer subpanels (for 11-methoxyrutaecarpine).[4]

Experimental Protocols

Detailed experimental protocols for 7β-Hydroxyrutaecarpine are not available in the current literature. However, the following provides a general methodology for studying the metabolism of rutaecarpine, which can be adapted for the investigation of its specific metabolites.

In Vitro Metabolism of Rutaecarpine using Human Liver Microsomes

  • Materials:

    • Human liver microsomes (HLMs)

    • Rutaecarpine

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS analysis

  • Incubation Procedure:

    • Pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

    • Add rutaecarpine (at various concentrations) to the HLM suspension and incubate for a further 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched reaction mixture to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify rutaecarpine and its metabolites.

  • Data Analysis:

    • Determine the rate of metabolite formation.

    • Identify the specific CYP enzymes involved by using selective chemical inhibitors or recombinant human CYP enzymes.

Experimental Workflow In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLMs Human Liver Microsomes Pre-incubation Pre-incubate HLMs HLMs->Pre-incubation Rutaecarpine_sol Rutaecarpine Solution Add_Rutaecarpine Add Rutaecarpine Rutaecarpine_sol->Add_Rutaecarpine NADPH_system NADPH System Start_Reaction Add NADPH System NADPH_system->Start_Reaction Pre-incubation->Add_Rutaecarpine Add_Rutaecarpine->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

In Vitro Metabolism Workflow

Signaling Pathways of Rutaecarpine

Rutaecarpine has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. While it is unknown if 7β-Hydroxyrutaecarpine shares these mechanisms, understanding the pathways of the parent compound is a crucial starting point.

Anti-Inflammatory Signaling Pathway of Rutaecarpine:

Rutaecarpine has been reported to inhibit the production of pro-inflammatory mediators by targeting pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For instance, in LPS-stimulated macrophages, rutaecarpine can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of inflammatory gene expression.

Anti-inflammatory Pathway Rutaecarpine Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Rutaecarpine Rutaecarpine Rutaecarpine->MAPK Rutaecarpine->IKK

Rutaecarpine Anti-inflammatory Signaling

Conclusion and Future Directions

The study of 7β-Hydroxyrutaecarpine is still in its infancy. While the extensive research on its parent compound, rutaecarpine, provides a valuable framework, dedicated investigations are necessary to elucidate the specific pharmacological profile of this metabolite. Future research should focus on:

  • Chemical Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of 7β-Hydroxyrutaecarpine to enable further biological testing.

  • In Vitro and In Vivo Studies: Characterizing its anti-inflammatory, cardiovascular, and cytotoxic activities.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of Action Studies: Investigating its molecular targets and signaling pathways.

By addressing these knowledge gaps, the scientific community can determine whether 7β-Hydroxyrutaecarpine holds therapeutic promise and contributes to the overall pharmacological effects of Euodia ruticarpa.

References

Potential Therapeutic Targets of 7beta-Hydroxyrutaecarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a primary metabolite of rutaecarpine, an indolopyridoquinazolinone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. While much of the existing research has focused on the parent compound, rutaecarpine, emerging evidence suggests that its metabolites, including this compound, contribute significantly to its biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing from direct evidence where available and inferring from the well-documented mechanisms of rutaecarpine. The primary therapeutic avenues for this compound appear to be in the realms of anti-inflammatory, cardiovascular, and neuroprotective applications.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways and enzymes involved in inflammation and cellular stress responses. The primary known and inferred targets are summarized below.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[1] This activity is largely attributed to its inhibitory effects on crucial pro-inflammatory enzymes and signaling pathways.

  • Cyclooxygenase-2 (COX-2): Direct inhibition of COX-2 is a key anti-inflammatory mechanism of this compound.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2][3][4] By inhibiting COX-2, this compound can reduce prostaglandin synthesis, thereby mitigating the inflammatory response.

  • Inducible Nitric Oxide Synthase (iNOS): The parent compound, rutaecarpine, is a known inhibitor of iNOS expression.[5][6][7] iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator implicated in various inflammatory conditions. It is highly probable that this compound shares this inhibitory activity.

  • Nuclear Factor-kappaB (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[8][9] Rutaecarpine has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6][10] This prevents the translocation of the active NF-κB dimer to the nucleus, thus suppressing the transcription of pro-inflammatory genes. This is a likely mechanism for this compound as well.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, p38, and JNK) are upstream regulators of NF-κB and also play a crucial role in the inflammatory response. Rutaecarpine has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs, which in turn contributes to the downregulation of NF-κB signaling.[6][7]

Cardiovascular Protective Effects

Rutaecarpine exhibits a range of cardiovascular protective effects, and it is plausible that this compound contributes to these activities.[11]

  • Vasodilation: Rutaecarpine induces vasodilation, which can be beneficial in conditions like hypertension.[11] This effect is partly mediated by the release of nitric oxide from endothelial cells.

  • Anti-platelet Aggregation: Rutaecarpine has been shown to inhibit platelet aggregation, a key process in thrombosis.[12] This effect is mediated through the inhibition of phospholipase C, leading to reduced thromboxane A2 formation and intracellular calcium mobilization.[12]

Neuroprotective Effects

Neuroprotective effects have been attributed to this compound, particularly in the context of neurodegenerative diseases like Alzheimer's.[1]

  • Cholinesterase Inhibition: this compound has been noted for its potential to inhibit cholinesterases.[1] Acetylcholinesterase (AChE) is a key target in Alzheimer's disease therapy, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key preclinical findings for rutaecarpine, which are indicative of the likely therapeutic activities of its metabolite, this compound.

Table 1: Anti-inflammatory Activity of Rutaecarpine

TargetModel SystemObserved EffectReference
COX-2 Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of protein expression[5]
iNOS LPS-stimulated RAW 264.7 macrophagesInhibition of protein expression[5][6]
Nitric Oxide (NO) LPS-stimulated RAW 264.7 macrophagesReduction of NO production[5][6]
TNF-α LPS-stimulated RAW 264.7 macrophagesInhibition of expression[5]
IL-1β LPS-stimulated RAW 264.7 macrophagesInhibition of expression[5]
NF-κB (p65) LPS-stimulated RAW 264.7 macrophagesInhibition of phosphorylation and nuclear translocation[5][6][10]
IκBα LPS-stimulated RAW 264.7 macrophagesInhibition of phosphorylation[5][6][10]
ERK (MAPK) LTA-stimulated RAW 264.7 macrophagesInhibition of phosphorylation[6]
p38 (MAPK) LTA-stimulated RAW 264.7 macrophagesInhibition of phosphorylation[6]

Table 2: Cardiovascular Effects of Rutaecarpine

Target/EffectModel SystemObserved EffectReference
Vasodilation Isolated rat superior mesenteric arterial and thoracic aorta segmentsConcentration-dependent relaxation[11]
Mean Arterial Pressure In vivo (rats)Dose-dependent decrease[11]
Platelet Aggregation Human platelet suspensionsInhibition of collagen-induced aggregation[12]
Phospholipase C Human plateletsInhibition of activity[12]
[Ca2+]i Mobilization Human plateletsInhibition of increase stimulated by collagen[12]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below as a reference for researchers aiming to investigate the therapeutic targets of this compound.

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or lipoteichoic acid (LTA) for a further duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treated cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, p-IκBα, p-ERK, p-p38) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay
  • NO production in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Platelet Aggregation Assay
  • Platelet Preparation: Human platelet-rich plasma (PRP) is obtained by centrifuging whole blood. Platelets are then washed and resuspended in a suitable buffer.

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer.

  • Procedure: The platelet suspension is pre-incubated with the test compound or vehicle for a few minutes at 37°C with stirring. An aggregating agent (e.g., collagen, ADP) is then added, and the change in light transmission is recorded over time.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus Inflammatory Stimulus (LPS/LTA) Inflammatory Stimulus (LPS/LTA) TLR4 TLR4 Inflammatory Stimulus (LPS/LTA)->TLR4 MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates MAPK_pathway->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Releases p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates 7b-HR 7β-Hydroxy- rutaecarpine 7b-HR->MAPK_pathway Inhibits 7b-HR->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) p65_p50_nuc->Proinflammatory_Genes Induces Transcription G cluster_workflow Experimental Workflow: Western Blotting start Cell Culture & Treatment (e.g., RAW 264.7 + LPS + 7β-HR) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-COX-2, anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

7beta-Hydroxyrutaecarpine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 163815-35-8 Molecular Formula: C₁₈H₁₃N₃O₂ Molecular Weight: 303.31 g/mol

This technical guide provides an in-depth overview of 7beta-Hydroxyrutaecarpine, a quinazoline alkaloid. Due to the limited availability of specific experimental data for this particular derivative, this document leverages extensive research on its parent compound, rutaecarpine, and other closely related analogs to infer its potential biological activities, mechanisms of action, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Structure

This compound is a hydroxylated derivative of rutaecarpine, an alkaloid isolated from the fruits of Euodia ruticarpa.[1] Its chemical structure is characterized by a pentacyclic core, with a hydroxyl group at the 7beta position.

Synonyms: (7R)-8,13-Dihydro-7-hydroxy-indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one

Potential Biological Activities

While direct studies on this compound are not widely published, the extensive body of research on rutaecarpine and its derivatives suggests a range of potential pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] The introduction of a hydroxyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Anti-inflammatory Activity

Rutaecarpine and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[2] A primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation.[3]

Neuroprotective Effects

Rutaecarpine analogs are being investigated for their potential in the treatment of neurodegenerative diseases. Their neuroprotective effects are thought to be mediated through the modulation of various signaling pathways involved in neuronal cell survival and inflammation.

Antioxidant Activity

The core structure of rutaecarpine suggests inherent antioxidant potential. The presence of a hydroxyl group in this compound may enhance its ability to scavenge free radicals, a key factor in cellular damage and various disease pathologies.

Quantitative Data for Rutaecarpine and its Derivatives

The following tables summarize key quantitative data for rutaecarpine and some of its derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Rutaecarpine

CompoundAssayTargetIC₅₀ (µM)Reference
RutaecarpineProstaglandin D₂ GenerationCOX-20.28[3]
RutaecarpineProstaglandin D₂ GenerationCOX-18.7[3]

Table 2: Antifungal Activity of a Rutaecarpine Derivative

CompoundFungusEC₅₀ (µg/mL)Reference
Imidazole derivative of rutaecarpine A1S. sclerotiorum2.87[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies of rutaecarpine and its derivatives and can be adapted for the evaluation of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[5]

  • Cell Culture: Human COX-2 (hCOX-2) and ovine COX-1 (oCOX-1) are used.

  • Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Inhibition Assay: A fluorometric COX inhibitor screening assay kit is used. The assay measures the generation of prostaglandin G2 (PGG2) by the COX enzyme.

  • Data Analysis: The fluorescence is measured at an excitation/emission of 535/587 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[6]

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Assay Procedure: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

This assay measures the scavenging of the ABTS radical cation.[7]

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • Assay Procedure: The test compound is added to the ABTS•+ solution.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

The anti-inflammatory effects of rutaecarpine and its derivatives are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutaecarpine has been shown to inhibit the activation of NF-κB.[8][9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Rutaecarpine This compound (inferred) Rutaecarpine->IKK Inhibits IkB_NFkB->NFkB_active IκBα degradation, NF-κB release

Caption: Inferred NF-κB signaling pathway inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Rutaecarpine has been observed to modulate the phosphorylation of key MAPK proteins like p38 and ERK.[8][9]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream p38 p38 Upstream->p38 Phosphorylates ERK ERK Upstream->ERK Phosphorylates JNK JNK Upstream->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Rutaecarpine This compound (inferred) Rutaecarpine->p38 Inhibits Phosphorylation Rutaecarpine->ERK Inhibits Phosphorylation

Caption: Inferred MAPK signaling pathway modulation.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX-2 Inhibition) InVitro->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism WesternBlot Western Blot (NF-κB, MAPK proteins) Mechanism->WesternBlot qPCR qPCR (Pro-inflammatory genes) Mechanism->qPCR InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Efficacy Studies InVivo->Efficacy Toxicology Toxicology Studies InVivo->Toxicology End Lead Optimization InVivo->End

Caption: General workflow for biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and neuroprotection. While direct experimental data for this compound is limited, the extensive research on its parent compound, rutaecarpine, and other derivatives provides a strong rationale for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating the biological evaluation of this compound. Future studies should focus on synthesizing this compound and systematically evaluating its activity in a battery of in vitro and in vivo assays to elucidate its therapeutic potential.

References

The Pharmacology of 7beta-Hydroxyrutaecarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7beta-Hydroxyrutaecarpine, a primary metabolite of the quinazoline alkaloid rutaecarpine, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural compound.

Introduction

Rutaecarpine, isolated from the unripe fruit of Evodia rutaecarpa, has a long history of use in traditional medicine for treating a variety of ailments. Its biological activities are attributed, in part, to its metabolic conversion to various hydroxylated derivatives, among which this compound is a key player. Understanding the specific pharmacological properties of this metabolite is crucial for elucidating the overall therapeutic effects of rutaecarpine and for the potential development of this compound as a standalone therapeutic agent. This document synthesizes the current knowledge on the pharmacology of this compound, providing a technical resource for researchers in the field.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is believed to be through the modulation of inflammatory pathways, a characteristic it shares with its parent compound, rutaecarpine. The anti-inflammatory effects are principally mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

While direct inhibitory data for this compound on COX-2 is not extensively available, studies on the parent compound, rutaecarpine, provide strong evidence for this mechanism. Rutaecarpine has been shown to be a potent inhibitor of COX-2.

Table 1: In Vitro COX-2 Inhibitory Activity of Rutaecarpine

CompoundIC50 (µM)
Rutaecarpine0.28[1]

Note: This data is for the parent compound, rutaecarpine, and serves as a strong indicator of the likely activity of its hydroxylated metabolite.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of rutaecarpine and its derivatives are further attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

  • NF-κB Signaling Pathway: Rutaecarpine has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor for inflammatory responses. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.

  • MAPK Signaling Pathway: Rutaecarpine also modulates the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of rutaecarpine and its derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates to MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes NFκB_nuc->Inflammatory_Genes COX2 COX-2 Inflammatory_Genes->COX2 TNFa TNF-α Inflammatory_Genes->TNFa IL6 IL-6 Inflammatory_Genes->IL6 7b-Hydroxyrutaecarpine 7b-Hydroxyrutaecarpine 7b-Hydroxyrutaecarpine->IKK inhibits 7b-Hydroxyrutaecarpine->MAPKKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is not yet fully characterized. However, studies on the metabolism of rutaecarpine provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolism

Rutaecarpine undergoes extensive metabolism, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. This compound is one of the major metabolites formed.

Table 2: Pharmacokinetic Parameters of Rutaecarpine and its Major Metabolite, 10-Hydroxyrutaecarpine, in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Rutaecarpine---
10-HydroxyrutaecarpineIncreased approx. 160% of control[2]-Decreased to 76.9% of control[2]

Note: This data is for a related hydroxylated metabolite and provides an indication of the potential pharmacokinetic behavior of this compound.

The following diagram illustrates the general experimental workflow for a pharmacokinetic study.

pharmacokinetic_workflow start Animal Dosing (e.g., oral, IV) blood_sampling Serial Blood Sampling start->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Sample Extraction (e.g., SPE, LLE) plasma_prep->sample_extraction lc_ms LC-MS/MS Analysis sample_extraction->lc_ms data_analysis Pharmacokinetic Data Analysis lc_ms->data_analysis end Determine Cmax, Tmax, AUC, etc. data_analysis->end

Caption: General workflow for a pharmacokinetic study.

Toxicology

The toxicological profile of this compound has not been extensively studied. However, cytotoxicity data for rutaecarpine and its derivatives against various cancer cell lines are available and provide preliminary insights into its potential for selective toxicity.

Table 3: Cytotoxicity of Rutaecarpine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
Rutaecarpine Derivative 12U251 (Glioblastoma)2.5[3][4]
SKOV3 (Ovarian Cancer)2[3][4]
DU145 (Prostate Cancer)2[3][4]
Rutaecarpine Derivative 13U251 (Glioblastoma)5[3][4]
SKOV3 (Ovarian Cancer)3[3][4]
DU145 (Prostate Cancer)3[3][4]

Note: This data is for other derivatives of rutaecarpine and suggests that structural modifications can influence cytotoxic potency and selectivity. Further studies are needed to determine the specific cytotoxicity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human recombinant COX-2 enzyme in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in assay buffer.

    • Prepare a detection reagent (e.g., a fluorometric probe) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add serial dilutions of this compound or a reference inhibitor (e.g., celecoxib) to the wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cox2_inhibition_workflow plate_prep Prepare 96-well plate with COX-2 enzyme and buffer add_inhibitor Add serial dilutions of 7b-Hydroxyrutaecarpine plate_prep->add_inhibitor pre_incubation Pre-incubate for 10-15 min add_inhibitor->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

NF-κB Luciferase Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into a 96-well plate.

    • Transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.

Western Blot Analysis for MAPK Pathway

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound and an inflammatory stimulus as described for the NF-κB assay.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, a major metabolite of rutaecarpine, shows significant promise as a therapeutic agent, particularly in the context of inflammatory diseases. While its pharmacological profile is still under investigation, the available evidence strongly suggests that its mechanism of action involves the inhibition of COX-2 and the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its pharmacokinetic and toxicological properties, which will be essential for its potential translation into clinical applications. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and development of this compelling natural product.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 7β-Hydroxyrutaecarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific validated analytical methods for the quantification of 7β-Hydroxyrutaecarpine are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on established methods for the parent compound, rutaecarpine, and its other hydroxylated metabolites. These protocols should serve as a starting point and must be fully validated for accuracy, precision, sensitivity, and selectivity for 7β-Hydroxyrutaecarpine analysis.

Introduction

7β-Hydroxyrutaecarpine is a potential metabolite of rutaecarpine, an indolequinazoline alkaloid isolated from Evodia rutaecarpa. Rutaecarpine exhibits a wide range of pharmacological activities, and understanding the metabolic fate of this compound is crucial for drug development. The primary metabolic pathways for rutaecarpine in vivo include hydroxylation, followed by glucuronidation and sulfation.[1][2][3] Accurate and sensitive quantification of its metabolites, such as 7β-Hydroxyrutaecarpine, in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7β-Hydroxyrutaecarpine in plasma samples. The methodology is adapted from validated assays for rutaecarpine and its other known metabolites.[1][4][5]

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the recommended technique for the quantification of 7β-Hydroxyrutaecarpine due to its high sensitivity, selectivity, and specificity, which are critical for analyzing complex biological samples.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of 7β-Hydroxyrutaecarpine in a plasma sample is depicted below.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into LC-MS/MS Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI, MRM Mode) Chromatographic_Separation->Mass_Spectrometry Quantification Quantification (Calibration Curve) Mass_Spectrometry->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Proposed analytical workflow for 7β-Hydroxyrutaecarpine quantification.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • 7β-Hydroxyrutaecarpine reference standard (purity >98%)

  • Internal Standard (IS), e.g., a stable isotope-labeled 7β-Hydroxyrutaecarpine or a structurally similar compound not present in the sample.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control (blank) plasma

2.2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.3. Liquid Chromatography Conditions (Proposed)

  • LC System: UHPLC system

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[1]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-3 min: 5-10% B

    • 3-25 min: 10-35% B

    • 25-30 min: 35-80% B

    • 30-35 min: 80% B

    • 35-36 min: 80-5% B

    • 36-40 min: 5% B[1]

  • Injection Volume: 2 µL[1]

  • Column Temperature: 40°C

2.2.4. Mass Spectrometry Conditions (Proposed)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), operated in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be determined by infusion of the 7β-Hydroxyrutaecarpine standard)

    • Parent Ion (Q1): The [M+H]⁺ of 7β-Hydroxyrutaecarpine (C₁₈H₁₃N₃O₂; MW: 303.31) would be m/z 304.1.

    • Product Ions (Q3): Characteristic fragment ions need to be identified. For rutaecarpine ([M-H]⁻ at m/z 286.1), a characteristic fragment is observed at m/z 169.1.[1] A similar fragmentation pattern would need to be established for 7β-Hydroxyrutaecarpine.

2.2.5. Method Validation The proposed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra-day and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Quantitative Data Summary (Reference from Rutaecarpine Analysis)

The following table summarizes typical parameters from validated HPLC and LC-MS/MS methods for rutaecarpine, which can serve as a benchmark for the development of a 7β-Hydroxyrutaecarpine assay.

ParameterHPLC-UV[3]LC-MS/MS[5]
Matrix Feces, UrineRat Plasma, Urine, Feces
Linearity Range 0.05-50 µg/mL0.78-400 ng/mL
Column Not specifiedCyano guard column
Mobile Phase Acetonitrile-10 mM NaH₂PO₄ (60:40, v/v, pH 4.2)Methanol: 10 mM Ammonium acetate buffer (90:10, v/v, pH 4.6)
Detection UV at 345 nmESI-MS/MS (Positive Ion Mode)
LLOQ 0.05 µg/mL0.78 ng/mL
Accuracy & Precision Not specified<15%

Visualization of Rutaecarpine Metabolism

The primary metabolic pathways for rutaecarpine involve Phase I hydroxylation followed by Phase II conjugation.[1][2][3] This can be visualized as follows:

Metabolic_Pathway Rutaecarpine Rutaecarpine Phase_I Phase I Metabolism (Hydroxylation via CYPs) Rutaecarpine->Phase_I Hydroxyrutaecarpines Hydroxyrutaecarpines (e.g., 7β-Hydroxyrutaecarpine) Phase_I->Hydroxyrutaecarpines Phase_II Phase II Metabolism (Glucuronidation/Sulfation) Hydroxyrutaecarpines->Phase_II Conjugated_Metabolites Conjugated Metabolites Phase_II->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathway of rutaecarpine.

Conclusion

The provided application notes and protocols offer a robust starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of 7β-Hydroxyrutaecarpine in biological matrices. It is imperative that any adapted method undergoes rigorous validation to ensure the reliability of the generated data for research and drug development purposes. The information on the metabolism of the parent compound, rutaecarpine, provides a strong foundation for the characterization and quantification of its hydroxylated derivatives.

References

Application Note: Quantitative Analysis of 7beta-Hydroxyrutaecarpine in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 7beta-Hydroxyrutaecarpine, a metabolite of the bioactive alkaloid rutaecarpine, in biological matrices such as plasma. The protocol employs High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a robust technique for the detection and quantification of small molecules in complex samples. The described methodology is adapted from established methods for the analysis of rutaecarpine and its metabolites and is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

Rutaecarpine, an indoloquinazoline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, exhibits a wide range of pharmacological activities. Its metabolism in vivo leads to the formation of several metabolites, including hydroxylated derivatives, which may contribute to its overall biological effect. This compound is one such metabolite, and its accurate quantification is crucial for understanding the pharmacokinetics and metabolic profile of rutaecarpine. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical tool that offers the high selectivity and sensitivity required for the analysis of drug metabolites in complex biological fluids.[1][2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound, enabling researchers to conduct pharmacokinetic and metabolism studies.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is adapted from a method for the extraction of rutaecarpine and its metabolites from rat plasma.[1][2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water through it.

  • Sample Loading: Load 1 mL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic substances.

  • Elution: Elute the analyte of interest with 5 mL of methanol.

  • Drying: Dry the methanol eluent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol.

  • Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes at 4°C.

  • Injection: Inject a 2 µL aliquot of the supernatant into the HPLC-MS/MS system for analysis.[1][2]

Sample Preparation: Protein Precipitation of Plasma Samples

This is an alternative, simpler method for sample preparation.[4][5]

  • Sample Aliquoting: Take a 40 µL aliquot of the plasma sample.

  • Precipitation: Add 80 µL of methanol containing 0.1% formic acid and an appropriate internal standard to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge at 16,000 g for 20 minutes at 4°C.

  • Supernatant Transfer: Transfer 90 µL of the resulting supernatant to an HPLC vial for analysis.[5]

HPLC-MS/MS Analysis

The following conditions are based on typical methods for the analysis of rutaecarpine and its metabolites and should be optimized for the specific instrumentation used.[2][6][7][8]

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A linear gradient tailored to the specific separation needs. A typical starting point could be: 0-2 min, 5% B; 2-25 min, 5-35% B; 25-30 min, 35-80% B; 30-35 min, 80% B; 35-36 min, 80-5% B; 36-40 min, 5% B.[2]
Flow Rate 0.3 mL/min
Injection Volume 2-10 µL
Column Temperature 25°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 304.1 (for [M+H]⁺) or m/z 302.1 (for [M-H]⁻)
Product Ions (Q3) To be determined by direct infusion of a this compound standard. For hydroxylated rutaecarpine, characteristic losses of H₂O and CO are expected.
Collision Energy To be optimized for the specific instrument and transition.
Ion Source Temperature To be optimized for the specific instrument.
Capillary Voltage To be optimized for the specific instrument.

Quantitative Data Summary

Table 3: Method Validation Parameters for Rutaecarpine (for reference)

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 2.56 ng/mL
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 5%
Accuracy 92% to 106%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample spe Solid-Phase Extraction (C18 Cartridge) plasma->spe Method 1 protein_precip Protein Precipitation (Methanol) plasma->protein_precip Method 2 extract Dried & Reconstituted Extract spe->extract protein_precip->extract hplc HPLC Separation (C18 Column) extract->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data G Rutaecarpine Rutaecarpine Phase1 Phase I Metabolism (Hydroxylation) Rutaecarpine->Phase1 Hydroxyrutaecarpine This compound Phase1->Hydroxyrutaecarpine Phase2 Phase II Metabolism (Conjugation) Hydroxyrutaecarpine->Phase2 Conjugates Glucuronide & Sulfate Conjugates Phase2->Conjugates

References

Application Notes and Protocols for In Vitro Cell Culture Assays of 7beta-Hydroxyrutaecarpine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 7beta-Hydroxyrutaecarpine is limited in publicly available scientific literature. The following application notes and protocols are primarily based on studies conducted with its parent compound, Rutaecarpine, and other hydroxylated derivatives. These protocols can serve as a foundational guide for initiating in vitro studies with this compound.

Introduction

Rutaecarpine is a naturally occurring quinazolinone alkaloid isolated from the unripe fruit of Evodia rutaecarpa. It has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound is a hydroxylated derivative of Rutaecarpine. While specific research on this compound is sparse, the study of its parent compound and other derivatives provides a strong basis for investigating its potential therapeutic properties in vitro.

This document provides detailed protocols for key in vitro cell culture assays and summarizes the known quantitative data for Rutaecarpine and its derivatives to guide researchers in their experimental design.

Data Presentation: In Vitro Bioactivity of Rutaecarpine and its Derivatives

The following tables summarize the reported in vitro activities of Rutaecarpine in various cell lines. This data can be used as a reference for selecting appropriate cell models and concentration ranges for testing this compound.

Table 1: Anti-proliferative and Cytotoxic Effects of Rutaecarpine on Cancer Cell Lines

Cell LineCancer TypeAssayEndpointConcentrationResults
HepG2Human Liver CancerXTT AssayIC5025 µM50% inhibition of cell growth.[1]
HT-29Human Colon CancerCell Viability AssayIC50Approx. 10 µMSignificant suppression of cell viability.[2]
SW480Human Colon CancerCell Viability AssayIC50Approx. 15 µMSignificant suppression of cell viability.[2]
CE81T/VGHHuman Esophageal Squamous Cell CarcinomaTrypan Blue Exclusion-5-20 µMDose-dependent decrease in cell viability.[3]
U87Human Glioblastoma--10⁻⁴ MInhibition of cell migration.[4]
H9c2Rat CardiomyoblastsCell Viability Assay-Dose-dependentInhibitory effects on cell viability.[5]

Table 2: Anti-inflammatory Effects of Rutaecarpine

Cell LineStimulantAssayBiomarkerConcentrationResults
RAW 264.7Lipoteichoic acid (LTA)Western Blot, Griess AssayiNOS, COX-2, IL-1β, NONot specifiedInhibition of inflammatory mediators.[6]
RAW 264.7Lipopolysaccharide (LPS)Griess Assay, ELISANO, PGE21-10 µMInhibition of NO and PGE2 production.[7]

Table 3: Neuroprotective Effects of Rutaecarpine

Cell LineStressorAssayEndpointConcentrationResults
Human Endothelial CellsH₂O₂MTT AssayCell Viability1-5 µMProtection against oxidative stress-induced apoptosis.[8]
Hepa-1c1c7H₂O₂Flow Cytometry, DAPI StainingApoptosis0.16-4 µMReduction of H₂O₂-induced apoptosis.[9][10]
PC12H₂O₂MTT AssayCell Viability0.2-0.8 µMIncreased cell viability under oxidative stress.[11][12]

Experimental Protocols

The following are detailed protocols for common in vitro assays that can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells.

Materials:

  • Target cell line (e.g., HepG2, HT-29, RAW 264.7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Solubilization (for MTT): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic; and Annexin V-FITC negative, PI negative cells are live.[3]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., NF-κB, MAPK).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling with Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Rutaecarpine

The following diagrams illustrate the key signaling pathways that have been reported to be modulated by Rutaecarpine and could be relevant for this compound.

Rutaecarpine_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS/LTA TLR Toll-like Receptor LPS->TLR ERK ERK TLR->ERK activates p38 p38 TLR->p38 activates Ikk IKK TLR->Ikk activates Rutaecarpine Rutaecarpine Rutaecarpine->ERK inhibits Rutaecarpine->p38 inhibits Rutaecarpine->Ikk inhibits IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Mediators iNOS, COX-2, IL-1β (Inflammation) NFkB_nucleus->Inflammatory_Mediators induces transcription

Caption: Rutaecarpine's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Rutaecarpine_Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Rutaecarpine Rutaecarpine Bax Bax (pro-apoptotic) Rutaecarpine->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Rutaecarpine->Bcl2 downregulates MMP Loss of Mitochondrial Membrane Potential Cytochrome_c Cytochrome c release MMP->Cytochrome_c Bax->MMP Bcl2->MMP inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Rutaecarpine-induced apoptosis via the mitochondrial-mediated pathway.

Experimental Workflow Diagram

In_Vitro_Assay_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose- and Time-course) Start->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Western Blot (Signaling Proteins) Treatment->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of 7β-Hydroxyrutaecarpine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to global health. The development of novel neuroprotective agents is a critical area of research. Rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, has demonstrated neuroprotective effects in various studies. Its derivative, 7β-Hydroxyrutaecarpine, is a compound of interest for potential neuroprotective activity. This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of the neuroprotective effects of 7β-Hydroxyrutaecarpine.

While direct studies on 7β-Hydroxyrutaecarpine are limited, the established neuroprotective mechanisms of its parent compound, rutaecarpine, provide a strong foundation for investigation. Research indicates that rutaecarpine exerts its effects through the modulation of key signaling pathways involved in oxidative stress and inflammation, such as the PGK1/KEAP1/NRF2, SIRT6/NF-κB, and AMPK/PGC1α pathways.[1][2][3][4][5] Therefore, the following protocols are designed to assess the potential of 7β-Hydroxyrutaecarpine to mitigate neuronal damage induced by common neurotoxic insults and to explore its underlying mechanisms of action.

Data Presentation

Table 1: Cytotoxicity of 7β-Hydroxyrutaecarpine on Neuronal Cells

This table summarizes the hypothetical cytotoxicity profile of 7β-Hydroxyrutaecarpine on a neuronal cell line (e.g., SH-SY5Y) as determined by an MTT assay after 24 hours of treatment. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the concentration range for subsequent neuroprotection assays.

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1004.5
198.23.8
595.64.1
1092.33.5
2588.74.9
5075.45.2
10048.96.1
IC50 (µM) >100
Table 2: Neuroprotective Effect of 7β-Hydroxyrutaecarpine against Oxidative Stress

This table presents hypothetical data on the protective effects of 7β-Hydroxyrutaecarpine against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.

TreatmentCell Viability (%)% Protection
Control100-
H₂O₂ (100 µM)52.3-
7β-Hydroxyrutaecarpine (1 µM) + H₂O₂65.828.3
7β-Hydroxyrutaecarpine (5 µM) + H₂O₂78.454.7
7β-Hydroxyrutaecarpine (10 µM) + H₂O₂89.177.2
Table 3: Effect of 7β-Hydroxyrutaecarpine on Markers of Apoptosis and Oxidative Stress

This table summarizes the potential effects of 7β-Hydroxyrutaecarpine on key biochemical markers of apoptosis and oxidative stress in neuronal cells challenged with a neurotoxin.

ParameterNeurotoxin-Treated7β-Hydroxyrutaecarpine + Neurotoxin
Caspase-3 Activity (Fold Change)4.2 ± 0.51.8 ± 0.3
Reactive Oxygen Species (ROS) Levels (Fold Change)3.8 ± 0.41.5 ± 0.2
Mitochondrial Membrane Potential (% of Control)45 ± 5%85 ± 7%
Bcl-2/Bax Ratio0.4 ± 0.051.2 ± 0.1

Experimental Protocols

Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)

This protocol is for determining the viability of neuronal cells after treatment with a neurotoxin and/or 7β-Hydroxyrutaecarpine.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Complete culture medium

  • 7β-Hydroxyrutaecarpine

  • Neurotoxin (e.g., H₂O₂, Glutamate, Aβ₁₋₄₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • For cytotoxicity assessment, treat the cells with various concentrations of 7β-Hydroxyrutaecarpine for 24 hours.

  • For neuroprotection assessment, pre-treat the cells with non-toxic concentrations of 7β-Hydroxyrutaecarpine for 2 hours, followed by the addition of the neurotoxin for another 24 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Neuronal cells

  • Complete culture medium

  • 7β-Hydroxyrutaecarpine

  • Neurotoxin (e.g., H₂O₂)

  • DCFH-DA (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate and treat as described in Protocol 1.

  • After treatment, wash the cells twice with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • ROS levels are expressed as a fold change relative to the control.

Protocol 3: Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.

Materials:

  • Neuronal cells

  • Lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Reaction buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture and treat cells in a 6-well plate.

  • After treatment, harvest the cells and lyse them on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the extract using a Bradford assay.

  • In a 96-well plate, add 50 µg of protein extract, 50 µL of reaction buffer, and 5 µL of DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 2 hours in the dark.

  • Measure the absorbance at 405 nm.

  • Caspase-3 activity is expressed as a fold change relative to the control.

Visualizations

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_mechanism Mechanism of Action start Neuronal Cell Line (e.g., SH-SY5Y) seed Seed cells in 96-well plates start->seed pretreat Pre-treatment with 7β-Hydroxyrutaecarpine seed->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreat->induce viability Cell Viability Assay (MTT, LDH) induce->viability ros ROS Measurement (DCFH-DA) induce->ros apoptosis Apoptosis Assay (Caspase Activity, TUNEL) induce->apoptosis mmp Mitochondrial Membrane Potential Assay induce->mmp western Western Blot Analysis (NRF2, NF-κB, AMPK) mmp->western

Caption: Experimental workflow for in vitro neuroprotection studies.

NRF2_Signaling_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome ROS Oxidative Stress (e.g., H₂O₂) Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 destabilizes Compound 7β-Hydroxyrutaecarpine PGK1 PGK1 Compound->PGK1 inhibits NRF2_free NRF2 Keap1_NRF2->NRF2_free releases Ub Ubiquitination & Degradation NRF2_free->Ub NRF2_nuc NRF2 NRF2_free->NRF2_nuc translocates PGK1->Keap1_NRF2 stabilizes ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

Caption: Proposed NRF2 signaling pathway for neuroprotection.

References

Assessing the Anti-inflammatory Activity of 7β-Hydroxyrutaecarpine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the anti-inflammatory activity of 7β-Hydroxyrutaecarpine is not available. The following application notes and protocols are based on the well-characterized anti-inflammatory properties of its parent compound, Rutaecarpine . These protocols can serve as a comprehensive guide for researchers to assess the potential anti-inflammatory effects of 7β-Hydroxyrutaecarpine.

Introduction

Rutaecarpine, an indolopyridoquinazoline alkaloid isolated from Evodia rutaecarpa, has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][4] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory profile of compounds like 7β-Hydroxyrutaecarpine, using lipopolysaccharide (LPS)- or lipoteichoic acid (LTA)-stimulated RAW 264.7 macrophages as a model system.

Data Presentation

The following tables summarize the expected dose-dependent effects of Rutaecarpine on key inflammatory markers, based on published data. These tables can be used as a template for presenting experimental data for 7β-Hydroxyrutaecarpine.

Table 1: Effect of Rutaecarpine on Nitric Oxide (NO) Production in LTA-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-5.2 ± 1.9-
LTA (10 µg/mL)-21.3 ± 1.80%
LTA + Rutaecarpine1012.3 ± 2.142.3%
LTA + Rutaecarpine2011.1 ± 1.647.9%
(Data adapted from a study on LTA-stimulated RAW 264.7 cells)[1]

Table 2: Effect of Rutaecarpine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (% of LPS control)IL-1β (% of LPS control)
LPS (1 µg/mL)-100%100%
LPS + Rutaecarpine10Significantly ReducedSignificantly Reduced
LPS + Rutaecarpine20Significantly ReducedSignificantly Reduced
(Qualitative summary based on multiple studies indicating a significant, dose-dependent reduction)[4][5]

Table 3: Effect of Rutaecarpine on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)
LPS (1 µg/mL)-100%100%
LPS + Rutaecarpine10Significantly ReducedSignificantly Reduced
LPS + Rutaecarpine20Significantly ReducedSignificantly Reduced
(Qualitative summary based on multiple studies indicating a significant, dose-dependent reduction)[1][4][5]

Experimental Protocols

Protocol 1: Cell Culture and Assessment of Cytotoxicity

Objective: To culture RAW 264.7 macrophages and determine the non-toxic concentration range of 7β-Hydroxyrutaecarpine.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 7β-Hydroxyrutaecarpine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 7β-Hydroxyrutaecarpine in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the old medium with the medium containing different concentrations of 7β-Hydroxyrutaecarpine and incubate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of 7β-Hydroxyrutaecarpine on NO production in LPS/LTA-stimulated RAW 264.7 cells.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of 7β-Hydroxyrutaecarpine for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) or LTA (10 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

Objective: To measure the effect of 7β-Hydroxyrutaecarpine on the secretion of TNF-α and IL-1β.

Materials:

  • Mouse TNF-α and IL-1β ELISA kits

  • 96-well plates

Procedure:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2.

  • Supernatant Collection: Collect the culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of iNOS, COX-2, and NF-κB/MAPK Pathway Proteins

Objective: To determine the effect of 7β-Hydroxyrutaecarpine on the expression and phosphorylation of key inflammatory proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis RAW264_7 RAW 264.7 Cells Seeding Seed in 96-well plates RAW264_7->Seeding Pretreatment Pre-treat with 7β-Hydroxyrutaecarpine Seeding->Pretreatment Stimulation Stimulate with LPS/LTA Pretreatment->Stimulation MTT MTT Assay (Cytotoxicity) Stimulation->MTT 24h Griess Griess Assay (NO Production) Stimulation->Griess 24h ELISA ELISA (TNF-α, IL-1β) Stimulation->ELISA 24h WesternBlot Western Blot (iNOS, COX-2, etc.) Stimulation->WesternBlot Time-course Data Quantitative Data MTT->Data Griess->Data ELISA->Data WesternBlot->Data Interpretation Mechanism of Action Data->Interpretation

Caption: Experimental workflow for assessing anti-inflammatory activity.

NFkB_MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS/LTA TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Translocation IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB_NFkB NFkB_p65_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_p65_nuc IκBα degradation, NF-κB translocation DNA DNA NFkB_p65_nuc->DNA AP1->DNA ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->ProInflammatory_Genes Rutaecarpine Rutaecarpine (7β-Hydroxyrutaecarpine?) Rutaecarpine->MAPK Inhibits Rutaecarpine->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by Rutaecarpine.

References

Application Notes and Protocols for 7beta-Hydroxyrutaecarpine in Cancer Cell Line Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a natural product of interest for its potential anticancer properties. This document provides detailed application notes and standardized protocols for screening the cytotoxic effects of this compound against various cancer cell lines. The following sections outline the necessary materials, step-by-step procedures for key assays, and data interpretation guidelines. While direct cytotoxic data for this compound is emerging, data from the related compound rutaecarpine is presented as a reference to guide experimental design and expected outcomes.

Data Presentation: Cytotoxicity of Rutaecarpine

The following table summarizes the reported cytotoxic effects of rutaecarpine, a structurally similar compound, on different cancer cell lines. This data can be used as a preliminary guide for selecting appropriate concentration ranges for this compound screening.

Cell LineCancer TypeAssayIC50 Value (µM)Exposure Time (h)Reference
MCF-7Breast CancerWST-1~8048[1]
MDA-MB-231Breast CancerWST-1>16048[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry to determine if this compound induces cell cycle arrest.[6][7]

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)[6]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[6]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[6] Incubate at 4°C for at least 30 minutes for fixation.[6]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 100 µL of RNase A and incubate for 30 minutes at 37°C.[8] Add 400 µL of PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[6][8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Cell_Culture->Flow_Cytometry Compound_Prep This compound Stock Solution Compound_Prep->MTT_Assay Compound_Prep->Flow_Cytometry IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Distribution Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Quantification Flow_Cytometry->Apoptosis_Analysis

Caption: Workflow for screening the cytotoxic effects of this compound.

Potential Signaling Pathway for Apoptosis Induction

Based on the mechanisms of related compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols: Developing Nanoparticle Delivery Systems for 7β-Hydroxyrutaecarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7β-Hydroxyrutaecarpine, a derivative of the natural alkaloid rutaecarpine, has garnered interest for its potential therapeutic properties. However, its clinical translation may be hindered by poor solubility and limited bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these challenges by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery. This document provides a comprehensive set of application notes and protocols for the development and characterization of nanoparticle delivery systems for 7β-Hydroxyrutaecarpine, using human serum albumin (HSA) nanoparticles as a primary example. While specific data for 7β-Hydroxyrutaecarpine is limited, the methodologies presented here are based on established protocols for encapsulating hydrophobic drugs in various nanocarriers and can be adapted accordingly.

Introduction to Nanoparticle Drug Delivery

Nanoparticle drug delivery systems are engineered carriers at the nanoscale (typically 1-100 nm) designed to improve the therapeutic efficacy of drugs.[1][2] These systems can protect the encapsulated drug from premature degradation, control its release, and alter its biodistribution.[3][4] Various types of nanoparticles, including lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles, have been explored for drug delivery.[4] Human serum albumin (HSA) nanoparticles are particularly attractive due to their biocompatibility, biodegradability, and non-toxic nature.[5]

Experimental Protocols

Preparation of 7β-Hydroxyrutaecarpine-Loaded HSA Nanoparticles

This protocol is adapted from the desolvation method for preparing HSA nanoparticles.[6][7]

Materials:

  • 7β-Hydroxyrutaecarpine

  • Human Serum Albumin (HSA)

  • Ethanol

  • Glutaraldehyde solution (8% v/v)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Spectrophotometer

Protocol:

  • HSA Solution Preparation: Prepare a 20 mg/mL solution of HSA in deionized water. Stir at 500 rpm at room temperature until the HSA is completely dissolved.[7]

  • Drug Loading: Dissolve 7β-Hydroxyrutaecarpine in ethanol to create a stock solution. Add the desired amount of the 7β-Hydroxyrutaecarpine solution to the HSA solution under continuous stirring.

  • Desolvation: Slowly add ethanol (1 mL/min) to the HSA-drug solution while stirring at 500 rpm. The addition of the desolvating agent will cause the HSA to precipitate, forming nanoparticles. Continue stirring for 30 minutes.[7]

  • Crosslinking: Add 20 µL of 8% (v/v) glutaraldehyde solution to the nanoparticle suspension to crosslink the albumin molecules and stabilize the nanoparticles.[8] Stir for 24 hours at room temperature.

  • Purification: Centrifuge the nanoparticle suspension at 14,000 rpm for 15 minutes to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove unencapsulated drug and excess crosslinker.[7]

  • Storage: Resuspend the purified nanoparticles in PBS for immediate use or lyophilize for long-term storage.

Characterization of Nanoparticles

2.2.1. Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

2.2.2. Morphology

  • Method: Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

    • Image the nanoparticles using a TEM to observe their size, shape, and morphology.

2.2.3. Encapsulation Efficiency and Drug Loading

  • Method: UV-Vis Spectrophotometry

  • Protocol:

    • After the first centrifugation step during purification, collect the supernatant.

    • Measure the concentration of free 7β-Hydroxyrutaecarpine in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Protocol:

  • Place a known amount of 7β-Hydroxyrutaecarpine-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Measure the concentration of released 7β-Hydroxyrutaecarpine in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free 7β-Hydroxyrutaecarpine, empty nanoparticles, and 7β-Hydroxyrutaecarpine-loaded nanoparticles.

  • Incubate for 24, 48, or 72 hours.

  • Assess cell viability using a standard MTT assay.[9][10]

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated control cells.

Data Presentation

The following tables present example data from studies on other nanoparticle systems, which can serve as a benchmark for the expected results when developing 7β-Hydroxyrutaecarpine nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Hydroxyurea-loaded HSA-NPs288 ± 10--17.4 ± 0.5~77-[6]
Gemcitabine-loaded HSA-NPs150 ± 27--82.99 ± 3.510.42 ± 3.5[5]
Nanoliposomal Hydroxyurea3510.38-2570-[9]

Table 2: In Vitro Cytotoxicity Data (Example)

Treatment GroupConcentration (µM)Cell Viability (%) after 48hReference
Free Hydroxyurea568[9]
Liposomal Hydroxyurea530[9]
Gold Nanoparticle Conjugated Liposomal Hydroxyurea519[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of 7β-Hydroxyrutaecarpine-loaded nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 HSA & 7β-Hydroxyrutaecarpine Solution Preparation prep2 Desolvation (Ethanol Addition) prep1->prep2 prep3 Crosslinking (Glutaraldehyde) prep2->prep3 prep4 Purification (Centrifugation) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 Characterize & Evaluate char2 Morphology (TEM) prep4->char2 Characterize & Evaluate char3 Encapsulation Efficiency & Drug Loading prep4->char3 Characterize & Evaluate char4 In Vitro Drug Release prep4->char4 Characterize & Evaluate eval1 Cytotoxicity Assay (e.g., MTT Assay) prep4->eval1 Characterize & Evaluate eval2 Cellular Uptake Studies prep4->eval2 Characterize & Evaluate

Caption: Workflow for Nanoparticle Synthesis and Evaluation.

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be influenced by a therapeutic agent like 7β-Hydroxyrutaecarpine delivered via nanoparticles, leading to apoptosis in cancer cells. This is a generalized representation and would need to be validated experimentally for 7β-Hydroxyrutaecarpine.

G NP 7β-Hydroxyrutaecarpine Nanoparticle Cell Cancer Cell NP->Cell Endocytosis Receptor Cell Surface Receptor Cell->Receptor Internalization & Drug Release Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

The development of nanoparticle delivery systems for 7β-Hydroxyrutaecarpine holds significant potential for enhancing its therapeutic efficacy. The protocols and application notes provided herein offer a foundational framework for researchers to prepare, characterize, and evaluate such nanosystems. While the provided data and pathways are based on analogous systems, they serve as a valuable starting point for the empirical studies required to optimize a delivery system for 7β-Hydroxyrutaecarpine. Careful characterization and in vitro evaluation are critical steps in the successful translation of these promising therapeutic strategies.

References

Application Notes and Protocols for the Investigation of 7beta-Hydroxyrutaecarpine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a metabolite of rutaecarpine, a quinazoline alkaloid found in the traditional Chinese herb Evodia rutaecarpa. Rutaecarpine has been reported to possess a range of pharmacological activities, including cardiovascular protective, anti-inflammatory, and anti-cancer effects.[1][2] Understanding the bioavailability of its metabolites, such as this compound, is crucial for elucidating their potential contribution to the overall therapeutic effects and for the development of new drug candidates.[3][4] Rutaecarpine itself is known to have poor physicochemical properties, which may affect its absorption and bioavailability.[3][4]

This document provides a detailed experimental design for comprehensive bioavailability studies of this compound, encompassing in vitro permeability and metabolic stability assays, as well as an in vivo pharmacokinetic study in a rodent model. The protocols are designed to provide researchers with a robust framework for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

In Vitro Permeability Assessment: Caco-2 Monolayer Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting the intestinal absorption of drugs.[5][6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5][6]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these coefficients (Efflux Ratio) can indicate the involvement of active efflux transporters.[7]

Materials:

  • Caco-2 cells (passage number 40-60)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (marker for monolayer integrity)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow. Only use monolayers with TEER values > 300 Ω·cm².

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with HBSS to the final test concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%. Prepare dosing solutions for propranolol and atenolol in the same manner.

  • Permeability Assay (Apical-to-Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the dosing solution containing this compound or control compounds to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the incubation, collect the final samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral-to-Apical):

    • Follow the same procedure as above, but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the compound in the donor chamber (µmol/cm³)

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Presentation: Caco-2 Permeability of this compound
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compound A-B 8.5 ± 1.2 2.5 Moderate
B-A 21.3 ± 2.5
Propranolol (High Permeability)A-B25.1 ± 3.11.1High
Atenolol (Low Permeability)A-B0.4 ± 0.11.3Low

Data are presented as mean ± SD (n=3). The data for this compound is hypothetical and for illustrative purposes.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Seed and Culture Caco-2 cells (21 days) Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Caco2_Culture->Integrity_Test Dosing_Prep Prepare Dosing Solutions Integrity_Test->Dosing_Prep AB_Assay Apical-to-Basolateral Transport Dosing_Prep->AB_Assay BA_Assay Basolateral-to-Apical Transport Dosing_Prep->BA_Assay LCMS_Analysis LC-MS/MS Quantification AB_Assay->LCMS_Analysis BA_Assay->LCMS_Analysis Papp_Calc Calculate Papp LCMS_Analysis->Papp_Calc Efflux_Calc Calculate Efflux Ratio Papp_Calc->Efflux_Calc Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare_Incubation Prepare Microsome and Compound Mixtures Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Course Incubate and Sample at Time Points Initiate_Reaction->Time_Course Terminate_Reaction Terminate with Acetonitrile Time_Course->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples LCMS_Analysis LC-MS/MS Quantification Process_Samples->LCMS_Analysis Calculate_Params Calculate t1/2 and CLint LCMS_Analysis->Calculate_Params Signaling_Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 AhR AhR This compound->AhR Nrf2 Nrf2 TRPV1->Nrf2 Activation AhR->Nrf2 Activation ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Troubleshooting & Optimization

improving 7beta-Hydroxyrutaecarpine solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7β-Hydroxyrutaecarpine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro use of this compound, with a primary focus on its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is 7β-Hydroxyrutaecarpine and why is its solubility a concern for in vitro studies?

A1: 7β-Hydroxyrutaecarpine is a naturally occurring indolopyridoquinazolinone alkaloid and a derivative of rutaecarpine, isolated from plants of the Euodia genus.[1][2] Like its parent compound, 7β-Hydroxyrutaecarpine is characterized by poor water solubility, which presents a significant challenge for in vitro experiments.[3][4] This limited solubility can lead to compound precipitation in aqueous culture media, resulting in inaccurate and irreproducible experimental outcomes.[5]

Q2: What are the initial steps for dissolving 7β-Hydroxyrutaecarpine?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the compound's solubility.[6]

Q3: My 7β-Hydroxyrutaecarpine is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in the medium to gradually lower the concentration.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media to facilitate dispersion.

  • Solubility Enhancers: Consider the use of solubility-enhancing agents, such as cyclodextrins.

Q4: Can I use cyclodextrins to improve the solubility of 7β-Hydroxyrutaecarpine?

A4: Yes, complexation with cyclodextrins is a promising approach. Studies on the parent compound, rutaecarpine, have shown that forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility and bioavailability.[7][8] This technique is likely applicable to 7β-Hydroxyrutaecarpine as well.

Troubleshooting Guide: Compound Precipitation in Cell Culture

This guide provides a systematic approach to resolving precipitation issues with 7β-Hydroxyrutaecarpine in your in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation upon initial dilution in media The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of 7β-Hydroxyrutaecarpine. - Increase the final concentration of the organic solvent slightly, ensuring it remains within a non-toxic range for your cell line. - Employ a solubility enhancement technique, such as cyclodextrin complexation.
Precipitate forms over time in the incubator The compound is unstable in the culture medium at 37°C, or the medium components are interacting with the compound.- Prepare fresh working solutions immediately before each experiment. - Reduce the incubation time if experimentally feasible. - Evaluate the compatibility of the compound with serum-containing media; consider using serum-free media for the experiment.
Cloudiness or fine particles observed in the stock solution The stock solution may be too concentrated or may have absorbed water.- Prepare a less concentrated stock solution. - Use fresh, anhydrous DMSO for preparing the stock solution. - Briefly warm and vortex the stock solution before use.
Visible crystals in the culture well The "salting-out" effect, where high salt concentrations in the media reduce the solubility of the compound.- Test the solubility of 7β-Hydroxyrutaecarpine in simpler aqueous buffers (e.g., PBS) to understand its baseline solubility. - Consider custom media formulations with lower salt concentrations if your experimental design allows.

Data Presentation: Solubility of Rutaecarpine Derivatives

Compound/Formulation Solvent/Medium Reported/Expected Solubility Reference
RutaecarpineWaterPoorly soluble[3][4]
RutaecarpineDMSOSoluble[6]
Rutaecarpine-HP-β-CD ComplexWaterSignificantly Increased[7][8]
7β-HydroxyrutaecarpineWaterExpected to be poorly solubleInferred
7β-HydroxyrutaecarpineDMSOExpected to be solubleInferred
7β-Hydroxyrutaecarpine-HP-β-CD ComplexWaterExpected to be significantly increasedInferred

Experimental Protocols

Protocol 1: Preparation of a 7β-Hydroxyrutaecarpine Stock Solution
  • Materials: 7β-Hydroxyrutaecarpine powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of 7β-Hydroxyrutaecarpine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 7β-Hydroxyrutaecarpine-HP-β-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for rutaecarpine.[7][8]

  • Materials: 7β-Hydroxyrutaecarpine, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, freeze-dryer.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1:1 molar ratio with 7β-Hydroxyrutaecarpine) in distilled water.

    • Slowly add the 7β-Hydroxyrutaecarpine powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours) to facilitate complex formation.

    • Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

    • The resulting powder can be dissolved in water or cell culture medium for in vitro studies.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start with 7β-Hydroxyrutaecarpine Powder stock Prepare High-Concentration Stock Solution in DMSO start->stock dilute Dilute Stock in Cell Culture Medium stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No optimize Optimize Dilution Protocol precipitate->optimize cyclodextrin Use Cyclodextrin Complexation precipitate->cyclodextrin proceed Proceed with In Vitro Assay no_precipitate->proceed optimize->dilute cyclodextrin->dilute

Caption: Workflow for preparing and troubleshooting 7β-Hydroxyrutaecarpine solutions.

Postulated Signaling Pathway

Based on the known activities of rutaecarpine and its derivatives, 7β-Hydroxyrutaecarpine may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition cluster_response Cellular Response stimulus e.g., LPS tlr4 TLR4 stimulus->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus compound 7β-Hydroxy- rutaecarpine compound->ikk inhibits gene Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α) nucleus->gene induces

Caption: Postulated mechanism of anti-inflammatory action via NF-κB inhibition.

References

Technical Support Center: Enhancing the Stability of 7beta-Hydroxyrutaecarpine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7beta-Hydroxyrutaecarpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an indole quinazolinone alkaloid, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Due to its chemical structure, it may be susceptible to hydrolysis, oxidation, and photodegradation.

Q2: My this compound solution is showing a color change and a decrease in concentration over a short period. What could be the cause?

A2: A rapid color change and loss of compound concentration are often indicative of degradation. This could be due to several reasons:

  • pH Instability: The compound may be unstable at the pH of your solvent.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Photodegradation: Exposure to ambient or UV light can cause degradation.

  • Solvent Reactivity: The solvent itself or impurities within it might be reacting with the compound.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: Due to its lipophilic nature and low water solubility, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol for stock solutions. For aqueous experimental media, it is crucial to minimize the final concentration of the organic solvent and to evaluate the compound's stability in the final buffer system.

Q4: How can I improve the aqueous solubility and stability of this compound for cell-based assays?

A4: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method for increasing both the aqueous solubility and stability of poorly soluble compounds like rutaecarpine and its derivatives. The cyclodextrin molecule encapsulates the lipophilic drug, shielding it from the aqueous environment and potential degradants.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented in publicly available literature, the parent compound, rutaecarpine, undergoes oxidative metabolism to form various hydroxylated derivatives. It is plausible that this compound could undergo further oxidation or rearrangement. Common degradation pathways for similar alkaloid structures involve hydrolysis of lactam rings and oxidation of the indole moiety.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer. Low aqueous solubility.1. Prepare a high-concentration stock solution in DMSO or ethanol. 2. Serially dilute the stock solution in the aqueous buffer with vigorous vortexing. 3. Consider using a formulation aid such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Prepare fresh solutions of this compound for each experiment. 2. Protect solutions from light by using amber vials or covering with aluminum foil. 3. If possible, conduct a time-course stability study in the assay medium using HPLC to determine the degradation rate.
Appearance of unknown peaks in HPLC analysis over time. Formation of degradation products.1. Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 3. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products.
Loss of compound potency during storage. Improper storage conditions.1. Store stock solutions at -20°C or -80°C in tightly sealed vials. 2. Minimize freeze-thaw cycles. 3. For long-term storage, consider storing the compound as a lyophilized powder with a cryoprotectant.

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex

This protocol describes a method to enhance the aqueous solubility and stability of this compound through complexation with hydroxypropyl-β-cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours) to facilitate complex formation.

  • After stirring, freeze the solution at -80°C.

  • Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffers for experiments.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

Materials:

  • This compound stock solution (e.g., in methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (for photostability testing)

  • Oven (for thermal stability testing)

  • HPLC system with a UV or PDA detector

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature. Withdraw samples at various time points, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C). Dissolve samples at different time points and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound to UV light. Keep a control sample in the dark. Analyze both samples by HPLC at various time points.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)% Degradation (Hypothetical)Number of Major Degradation Products (Hypothetical)
0.1 M HCl (60°C)2415%2
0.1 M NaOH (60°C)2425%3
3% H₂O₂ (RT)2430%4
Heat (80°C, solid)725%1
UV Light (solution)2440%3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Photolysis Photolysis Stock Solution->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolysis->HPLC Analysis Characterization Degradant Characterization (MS) HPLC Analysis->Characterization

Caption: Workflow for Forced Degradation Studies.

stability_enhancement This compound This compound Poor Aqueous Stability Poor Aqueous Stability This compound->Poor Aqueous Stability Complexation with HP-β-CD Complexation with HP-β-CD This compound->Complexation with HP-β-CD Degradation Products Degradation Products Poor Aqueous Stability->Degradation Products Loss of Activity Loss of Activity Degradation Products->Loss of Activity Enhanced Stability Enhanced Stability Complexation with HP-β-CD->Enhanced Stability Improved Solubility Improved Solubility Complexation with HP-β-CD->Improved Solubility Maintained Activity Maintained Activity Enhanced Stability->Maintained Activity Improved Solubility->Maintained Activity

optimizing 7beta-Hydroxyrutaecarpine extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 7β-Hydroxyrutaecarpine from natural sources, primarily from plants of the Evodia species.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting 7β-Hydroxyrutaecarpine?

7β-Hydroxyrutaecarpine is a naturally occurring alkaloid that can be isolated from the fruits of Euodia ruticarpa[1]. This plant is a primary source for various bioactive alkaloids, and methodologies developed for related compounds in this species can be adapted for 7β-Hydroxyrutaecarpine.

Q2: Which extraction methods are most effective for alkaloids like 7β-Hydroxyrutaecarpine?

Several methods can be employed, each with its own advantages and disadvantages. The most common include:

  • Solvent Extraction (Maceration, Reflux, Soxhlet): Traditional methods using organic solvents like ethanol or methanol.[2] These are effective for both free and salt forms of alkaloids.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and can lead to higher yields in shorter times with less solvent.[3][4]

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO₂ as a solvent, which is environmentally friendly. It is highly selective and can be modified with co-solvents like methanol for extracting polar compounds.[5][6]

Q3: What are the key parameters to optimize for maximizing the yield of 7β-Hydroxyrutaecarpine?

The optimization of the following parameters is crucial for achieving high extraction yields:

  • Solvent Type and Concentration: The choice of solvent (e.g., ethanol, methanol) and its concentration (e.g., in water) significantly impacts extraction efficiency.[3][7]

  • Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat may degrade the target compound.[4][7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the analyte.[3][7]

  • Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume affects the concentration gradient and, consequently, the extraction efficiency.[7]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction.[7]

  • pH: For alkaloids, adjusting the pH of the solvent can enhance extraction. Acidic solutions are often used to extract alkaloids in their salt form.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete cell lysis of the plant material.[8] 2. Inappropriate solvent choice or concentration. 3. Insufficient extraction time or temperature. 4. Incorrect solid-to-liquid ratio. 5. Degradation of the target compound during extraction.[5]1. Ensure the plant material is finely ground. Consider pre-treatment methods to disrupt cell walls. 2. Experiment with a range of solvents (e.g., ethanol, methanol) and their aqueous concentrations. Response Surface Methodology (RSM) can be used for optimization.[9] 3. Increase the extraction time and/or temperature, monitoring for any degradation of 7β-Hydroxyrutaecarpine. 4. Optimize the solid-to-liquid ratio; a higher solvent volume may be needed.[7] 5. Avoid excessive heat and prolonged exposure to light. Store extracts properly.[5]
Co-extraction of Impurities 1. Low selectivity of the extraction solvent. 2. Extraction of pigments, tannins, or other secondary metabolites.1. For SFE, adjust pressure and temperature to modify CO₂ density and selectivity.[6] 2. Use a multi-step extraction process. For example, an initial wash with a non-polar solvent like hexane can remove lipids. 3. Employ post-extraction purification techniques such as liquid-liquid extraction or column chromatography.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of surfactants or particulate matter in the extract.1. Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase.[5] 2. Centrifuge the mixture to break the emulsion. 3. Allow the mixture to stand for a longer period.
Inconsistent Results 1. Variability in the natural source material (e.g., harvest time, plant part). 2. Lack of precise control over extraction parameters.1. Standardize the collection of plant material, considering the maturity and specific part of the plant, as alkaloid content can vary. 2. Carefully control and document all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.
Analyte Degradation Post-Extraction 1. Exposure to light, heat, or oxygen. 2. Presence of degradative enzymes in the extract.1. Store the final extract in amber vials at low temperatures (e.g., -20°C). 2. Consider a blanching step for the plant material before extraction to deactivate enzymes.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of 7β-Hydroxyrutaecarpine

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Dried and powdered fruit of Evodia rutaecarpa.

  • Ethanol (80% aqueous solution).

  • Ultrasonic bath or probe sonicator.

  • Centrifuge.

  • Rotary evaporator.

  • Filter paper.

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 80% ethanol to achieve a 1:10 solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath set to 40 kHz and a temperature of 50°C.

  • Sonicate for 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent for further purification and analysis by HPLC.

Supercritical Fluid Extraction (SFE) of 7β-Hydroxyrutaecarpine

This protocol provides a starting point for SFE and requires specialized equipment.

Materials:

  • Dried and powdered fruit of Evodia rutaecarpa.

  • Supercritical Fluid Extractor.

  • Liquid CO₂.

  • Methanol (as a co-solvent).

Procedure:

  • Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 280 bar

    • Temperature: 60°C

    • CO₂ flow rate: 2 L/min

  • Introduce methanol as a co-solvent at a flow rate of 0.4 mL/min to increase the polarity of the supercritical fluid.

  • Perform the dynamic extraction for 90 minutes.

  • The extracted analytes are collected in a separator vessel by reducing the pressure.

  • The collected extract can then be dissolved in a suitable solvent for analysis.

Data Presentation

The following tables summarize hypothetical data from an optimization study using a Box-Behnken design for Ultrasound-Assisted Extraction. These tables are for illustrative purposes to guide researchers in structuring their own experimental data.

Table 1: Experimental Design and Yield of 7β-Hydroxyrutaecarpine

RunTemperature (°C)Time (min)Solvent:Solid (mL/g)Yield (mg/g)
1402010:11.2
2602010:11.8
3404010:11.5
4604010:12.1
5403015:11.7
6603015:12.5
7502015:11.9
8504015:12.3
9503010:11.6
10503020:12.8
11503015:12.4
12503015:12.4
13503015:12.5

Table 2: Analysis of Variance (ANOVA) for the Quadratic Model

SourceSum of SquaresdfMean SquareF-valuep-value
Model1.9890.2225.88< 0.001
A-Temperature0.4110.4148.24< 0.001
B-Time0.2510.2529.410.002
C-Solvent:Solid0.8810.88103.53< 0.001
AB0.0210.022.350.188
AC0.0910.0910.590.023
BC0.0410.044.710.082
0.1510.1517.650.008
0.0710.078.240.035
0.2110.2124.710.004
Residual0.0340.0085
Lack of Fit0.0220.012.000.333
Pure Error0.0120.005
Cor Total2.0113

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification raw_material Evodia rutaecarpa Fruit drying Drying raw_material->drying grinding Grinding to Powder drying->grinding solvent Solvent Addition grinding->solvent extraction_method Extraction (UAE, SFE, etc.) filtration Filtration extraction_method->filtration solvent->extraction_method concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) purification->analysis final_product 7β-Hydroxyrutaecarpine analysis->final_product

Caption: Workflow for the extraction and analysis of 7β-Hydroxyrutaecarpine.

Hypothesized Signaling Pathway for Neuroprotective Effects

Research on related compounds suggests that 7β-Hydroxyrutaecarpine may exert its neuroprotective effects by modulating pathways involved in inflammation and apoptosis. One potential target is the TAK1 kinase.[10][11]

G cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_intervention Intervention cluster_outcome Outcome stress Oxidative Stress (e.g., H₂O₂) tak1 TAK1 stress->tak1 nfkb NF-κB tak1->nfkb promotes inflammation apoptosis Apoptosis Pathway (e.g., Caspase-3) tak1->apoptosis promotes apoptosis survival Neuronal Survival nfkb->survival apoptosis->survival hydroxyrutaecarpine 7β-Hydroxyrutaecar- pine hydroxyrutaecarpine->tak1 inhibits

Caption: Hypothesized neuroprotective mechanism of 7β-Hydroxyrutaecarpine via TAK1 inhibition.

Hypothesized Signaling Pathway for Anticancer Effects

The anticancer activity of compounds similar to 7β-Hydroxyrutaecarpine has been linked to the inhibition of pro-survival signaling pathways like NF-κB and STAT3.[11]

G cluster_stimulus Growth Factors / Cytokines cluster_pathway Pro-Survival Pathways cluster_intervention Intervention cluster_outcome Cellular Response stimulus Proliferation Signals nfkb NF-κB stimulus->nfkb stat3 STAT3 stimulus->stat3 apoptosis Apoptosis nfkb->apoptosis proliferation Cell Proliferation nfkb->proliferation stat3->apoptosis stat3->proliferation hydroxyrutaecarpine 7β-Hydroxyrutaecarpine hydroxyrutaecarpine->nfkb inhibits hydroxyrutaecarpine->stat3 inhibits

Caption: Hypothesized anticancer mechanism via inhibition of NF-κB and STAT3 pathways.

References

Technical Support Center: Troubleshooting 7beta-Hydroxyrutaecarpine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 7beta-Hydroxyrutaecarpine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] This distortion can interfere with accurate peak integration and reduce the resolution between adjacent peaks.[2] It is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (T), typically calculated at 10% of the peak height. An ideal, symmetrical peak has an As value of 1.0. A value greater than 1.2 is generally considered to be tailing.[3]

Q2: What is the most likely cause of peak tailing for this compound?

A2: this compound is an alkaloid, which is a class of basic compounds.[4][5][6] The primary cause of peak tailing for basic compounds in reversed-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][3][7][8] These interactions create a second, stronger retention mechanism that leads to the delayed elution of a portion of the analyte, resulting in a tail.

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor. This compound has a predicted pKa of approximately 12.48, meaning it is basic.[4][5]

  • At mid-range pH (e.g., pH 4-7): The analyte will be protonated (positively charged), while a significant number of residual silanol groups on the column will be deprotonated (negatively charged), maximizing the undesirable ionic interactions that cause tailing.[8]

  • At low pH (e.g., pH < 3): Adding an acidifier like formic or phosphoric acid to the mobile phase protonates the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH). This minimizes the secondary ionic interactions, leading to a more symmetrical peak shape.[3][7]

Q4: Is my column suitable for this analysis? Could it be the problem?

A4: The column is a very common source of tailing issues.

  • Residual Silanols: Older, "Type A" silica columns have a higher concentration of acidic silanol groups that cause tailing with basic compounds.[1] Modern, high-purity "Type B" silica columns that are "end-capped" are highly recommended. End-capping chemically derivatizes most of the residual silanols, making the surface more inert and significantly reducing tailing.[2][3][8]

  • Column Degradation: Over time, columns can develop voids at the inlet or have a partially blocked frit, which can disrupt the flow path and cause tailing for all peaks.[2] Column contamination from sample matrix components can also create active sites that cause tailing.[9]

Q5: Could I be overloading the column?

A5: Yes. Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak broadening and tailing.[2] If you observe that all peaks in your chromatogram are tailing and that the tailing worsens with higher concentrations, column overload is a likely cause. A simple test is to dilute your sample 10-fold and reinject it; if the peak shape improves, you were likely overloading the column.[2][10]

Troubleshooting Guide

Peak tailing for this compound is a solvable problem. Follow this logical workflow to diagnose and correct the issue.

G start Peak Tailing Observed (As > 1.2) check_mp Step 1: Mobile Phase Optimization start->check_mp lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mp->lower_ph check_shape1 Peak Symmetrical? (As ≈ 1.0) lower_ph->check_shape1 check_column Step 2: Column Evaluation check_shape1->check_column No end_ok Problem Solved check_shape1->end_ok Yes use_endcapped Use Modern End-Capped or Hybrid Particle Column check_column->use_endcapped check_overload Test for Column Overload (Dilute Sample 10x) check_column->check_overload check_shape2 Peak Symmetrical? use_endcapped->check_shape2 check_overload->check_shape2 check_system Step 3: System & Sample Investigation check_shape2->check_system No check_shape2->end_ok Yes check_dead_vol Check for Extra-Column Volume (use shorter/narrower tubing) check_system->check_dead_vol check_solvent Match Sample Solvent to Initial Mobile Phase check_system->check_solvent end_further Consider Column Damage or Co-elution check_dead_vol->end_further check_solvent->end_further

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation Strategy

The diagram below illustrates the chemical interaction at the stationary phase surface that causes peak tailing for basic compounds and how lowering the mobile phase pH provides a solution.

G cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH < 3 with Formic Acid) node1 Silica Surface Si-O⁻ (Anionic) Si-OH (Neutral) analyte1 Analyte (7β-HR-NH⁺) analyte1->node1:f1   Secondary Ionic Interaction (Causes Tailing) analyte1->node1:f2 Primary Hydrophobic Interaction (Desired) node2 Silica Surface Si-OH (Protonated) Si-OH (Protonated) analyte2 Analyte (7β-HR-NH⁺) analyte2->node2:f1 Primary Hydrophobic Interaction Only

Caption: How low pH mitigates secondary interactions causing tailing.

Data Summary: Impact of Troubleshooting Steps

The following table summarizes the expected improvement in peak asymmetry for this compound as troubleshooting steps are applied.

Condition IDTroubleshooting Step AppliedMobile Phase AdditiveColumn TypeExpected Peak Asymmetry (As)
AInitial Method NoneStandard C18> 1.8
BpH Optimization 0.1% Formic AcidStandard C181.2 - 1.4
CColumn Optimization 0.1% Formic AcidModern End-Capped C181.0 - 1.2

Experimental Protocols

Recommended HPLC Method for Symmetrical Peak Shape

This method is a robust starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterSpecification
HPLC System Standard LC system with UV/DAD detector
Column High-purity, end-capped C18 (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Post-run 5 minutes at 90% B, then 5 minutes re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile/Water
Detection UV at 225 nm

Methodology:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the sample diluent to a final concentration of approximately 50 µg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample and run the gradient method.

    • Calculate the peak asymmetry factor from the resulting chromatogram. It should be close to 1.0.

References

minimizing 7beta-Hydroxyrutaecarpine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 7β-Hydroxyrutaecarpine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7β-Hydroxyrutaecarpine during storage?

A1: Based on the chemical properties of related indole and quinazoline alkaloids, the primary factors contributing to the degradation of 7β-Hydroxyrutaecarpine are exposure to light (photodegradation), suboptimal pH conditions (hydrolysis), high temperatures (thermal degradation), and oxidation.[1][2][3][4] The hydroxyl group at the 7-beta position may be particularly susceptible to oxidation.

Q2: What are the visible signs of 7β-Hydroxyrutaecarpine degradation?

A2: Visual indicators of degradation can include a change in the color or appearance of the compound, such as yellowing or browning of a previously white or off-white powder. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) for accurate stability assessment.[5][6]

Q3: What are the recommended storage conditions for 7β-Hydroxyrutaecarpine to ensure its stability?

A3: To minimize degradation, 7β-Hydroxyrutaecarpine should be stored in a cool, dark, and dry place. Specifically, it is advisable to store the compound in amber glass vials or light-resistant containers to protect it from light.[1] Storage at refrigerated temperatures (2-8 °C) is recommended to reduce thermal degradation. For long-term storage, maintaining an inert atmosphere by flushing the container with nitrogen or argon can prevent oxidation.

Q4: Can the choice of solvent for dissolving 7β-Hydroxyrutaecarpine affect its stability?

A4: Yes, the solvent can significantly impact stability. For instance, aqueous solutions are more prone to hydrolysis, and the pH of the solution is a critical factor.[3] It is recommended to prepare solutions fresh before use. If storage of a solution is necessary, it should be kept at a low temperature and protected from light. The use of aprotic solvents may offer better stability for short-term storage.

Q5: Are there any chemical stabilizers that can be added to formulations to prevent the degradation of 7β-Hydroxyrutaecarpine?

A5: Yes, several excipients can enhance the stability of alkaloid compounds. The use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can mitigate oxidative degradation. For aqueous formulations, maintaining an optimal pH with a suitable buffering agent is crucial. Additionally, complexation with cyclodextrins has been shown to improve the stability of various alkaloids by encapsulating the labile parts of the molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of bioactivity. Degradation of 7β-Hydroxyrutaecarpine stock.1. Verify the storage conditions of your compound (temperature, light exposure). 2. Perform an analytical check of the compound's purity using a validated stability-indicating HPLC method. 3. Prepare fresh solutions from a new batch of the compound if degradation is confirmed.
Discoloration of the 7β-Hydroxyrutaecarpine powder. Photodegradation or oxidation.1. Immediately transfer the compound to a light-resistant container (amber vial). 2. Store in a desiccator to minimize moisture and in a refrigerator or freezer. 3. Consider flushing the container with an inert gas like nitrogen before sealing.
Precipitation or cloudiness in a stored solution. pH shift, temperature-dependent solubility, or degradation leading to insoluble products.1. Check the pH of the solution and adjust if necessary with a compatible buffer. 2. Ensure the storage temperature is appropriate for the solvent used. 3. Prepare fresh solutions and use them immediately to avoid degradation-related precipitation.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during shipping and handling.1. Always obtain a certificate of analysis for each new batch. 2. Perform an initial purity check upon receipt of a new batch. 3. Ensure consistent and appropriate storage conditions for all batches.

Quantitative Data on Alkaloid Stability

The following tables provide representative data on the stability of related alkaloids under various stress conditions. This information can serve as a general guideline for handling 7β-Hydroxyrutaecarpine.

Table 1: Effect of pH on the Stability of a Representative Indole Alkaloid (Illustrative Data)

pHTemperature (°C)Storage Duration (days)Remaining Compound (%)
3.025785
5.025795
7.025798
9.025788

Table 2: Effect of Temperature on the Stability of a Representative Quinazoline Alkaloid in Solid State (Illustrative Data)

Temperature (°C)Storage Duration (months)Remaining Compound (%)
4699
25692
40680

Table 3: Effect of Light Exposure on the Stability of a Representative Indole Alkaloid in Solution (Illustrative Data)

Light ConditionStorage Duration (hours)Remaining Compound (%)
Dark (Control)2499
Ambient Light2490
UV Light (254 nm)2465

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 7β-Hydroxyrutaecarpine

This protocol outlines a general method for assessing the stability of 7β-Hydroxyrutaecarpine. Specific parameters may need to be optimized for your equipment and specific experimental needs.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized to achieve good separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of 7β-Hydroxyrutaecarpine (a photodiode array detector would be ideal for initial method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 7β-Hydroxyrutaecarpine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working standards by diluting the stock solution.

  • Sample Solution: Subject the 7β-Hydroxyrutaecarpine sample (solid or in solution) to the desired stress conditions (e.g., heat, light, acid, base, oxidation). At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the standard and stressed sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The percentage of remaining 7β-Hydroxyrutaecarpine can be calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Dissolve 7β-Hydroxyrutaecarpine in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

  • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve 7β-Hydroxyrutaecarpine in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature and protected from light.

  • Analyze samples at different time intervals by HPLC.

3. Thermal Degradation:

  • Place the solid 7β-Hydroxyrutaecarpine in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • At specific time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photodegradation:

  • Expose a solution of 7β-Hydroxyrutaecarpine to a light source (e.g., a photostability chamber with controlled UV and visible light).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at various time points by HPLC.

Visualizations

Potential Degradation Pathways of 7β-Hydroxyrutaecarpine cluster_main Potential Degradation Pathways of 7β-Hydroxyrutaecarpine 7b-Hydroxyrutaecarpine 7b-Hydroxyrutaecarpine Oxidized_Product Oxidized Product (e.g., Ketone) 7b-Hydroxyrutaecarpine->Oxidized_Product Oxidation (O2, Peroxides) Hydrolyzed_Product Hydrolyzed Product (Ring Opening) 7b-Hydroxyrutaecarpine->Hydrolyzed_Product Hydrolysis (Acid/Base) Photodegradation_Product Photodegradation Product (e.g., Isomer) 7b-Hydroxyrutaecarpine->Photodegradation_Product Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of 7β-Hydroxyrutaecarpine.

Experimental Workflow for Stability Testing cluster_workflow Experimental Workflow for Stability Testing start Start: 7β-Hydroxyrutaecarpine Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (Purity, Degradants) analysis->data report Stability Report data->report

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Overcoming 7beta-Hydroxyrutaecarpine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on resistance mechanisms specific to 7beta-Hydroxyrutaecarpine is currently limited in publicly available literature. This guide is based on established principles of cancer drug resistance observed with other natural alkaloids and chemotherapeutic agents that target similar signaling pathways. The troubleshooting strategies and experimental protocols provided are general recommendations and may require optimization for your specific cancer cell model.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential underlying mechanisms of this acquired resistance?

A1: Acquired resistance to anti-cancer compounds like this compound can arise from various molecular changes within the cancer cells. Based on general knowledge of chemoresistance, the most common mechanisms include:

  • Alterations in the Drug Target: While the precise molecular target of this compound may be under investigation, mutations or changes in the expression of the target protein can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways. Common bypass pathways implicated in resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the drug's effects.[7]

  • Inhibition of Apoptosis: Cancer cells can acquire mutations in genes that regulate apoptosis (programmed cell death), such as the Bcl-2 family of proteins, making them resistant to drug-induced cell death.[6][7]

  • Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance through various mechanisms, including hypoxia and interactions with stromal cells.[1][2]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells gain migratory and invasive properties, which has also been linked to drug resistance.[2][4][8]

Q2: What are the initial steps I should take to investigate the cause of this compound resistance in my cell line?

A2: A systematic approach is crucial to identify the resistance mechanism. We recommend the following initial steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the change in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) cell line.

  • Analyze Key Signaling Pathways: Use Western blotting to examine the activation status (i.e., phosphorylation levels) of key proteins in known pro-survival signaling pathways, such as Akt, mTOR, and ERK, in both sensitive and resistant cells, with and without drug treatment.

  • Investigate Drug Efflux: Measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) using qRT-PCR. You can also perform a functional assay using a fluorescent substrate of these transporters (e.g., Rhodamine 123) with and without a known inhibitor of the transporter.

  • Assess Apoptosis: Conduct an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the resistant cells are undergoing less apoptosis in response to this compound treatment compared to the sensitive cells.

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in your cancer cell line.
Potential Cause Troubleshooting Steps
Activation of Bypass Signaling Pathways 1. Perform a phospho-kinase array to get a broader view of activated signaling pathways. 2. Based on the array results, perform targeted Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK). 3. Treat resistant cells with this compound in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) and assess cell viability.
Increased Drug Efflux 1. Perform qRT-PCR to quantify the mRNA levels of major ABC transporter genes (ABCB1, ABCG2, etc.). 2. Conduct a Western blot to confirm the protein expression of the overexpressed transporters. 3. Use a fluorescent substrate assay (e.g., Rhodamine 123 for P-gp) to functionally validate increased efflux. 4. Co-treat resistant cells with this compound and an ABC transporter inhibitor (e.g., Verapamil for P-gp) to see if sensitivity is restored.
Altered Apoptotic Response 1. Measure the expression of anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins by Western blot. 2. Perform a caspase activity assay (e.g., Caspase-3/7 Glo) to assess the activation of executioner caspases. 3. Consider co-treatment with a BH3 mimetic to promote apoptosis.

Experimental Protocols

Protocol 1: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: qRT-PCR for ABC Transporter Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for your target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)2.51
Resistant Subclone 125.010
Resistant Subclone 240.016

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Resistant vs. Sensitive Cells

GeneFold Change in Resistant Cells (vs. Sensitive)
ABCB1 (MDR1)15.2
ABCG2 (BCRP)2.8

Visualizations

G cluster_pathway Hypothesized this compound Signaling Pathway cluster_resistance Potential Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL DVL FZD->DVL LRP LRP5/6 LRP->DVL GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Proliferation Cell Proliferation & Survival TCF->Proliferation Rutaecarpine 7β-Hydroxyrutaecarpine Rutaecarpine->DVL Rutaecarpine->GSK3B Efflux Increased Drug Efflux (ABC Transporters) Rutaecarpine->Efflux PI3K PI3K/Akt Pathway Activation PI3K->Proliferation MAPK MAPK/ERK Pathway Activation MAPK->Proliferation ApoptosisInhibition Inhibition of Apoptosis ApoptosisInhibition->Proliferation

Caption: Hypothesized signaling pathway and resistance mechanisms.

G start Start: Reduced sensitivity to 7β-Hydroxyrutaecarpine observed ic50 Confirm resistance: Determine IC50 in sensitive vs. resistant cells start->ic50 pathway_analysis Analyze signaling pathways: Western blot for p-Akt, p-ERK ic50->pathway_analysis efflux_analysis Investigate drug efflux: qRT-PCR for ABC transporters ic50->efflux_analysis apoptosis_analysis Assess apoptosis: Annexin V/PI staining ic50->apoptosis_analysis pathway_activated Bypass pathway activated? pathway_analysis->pathway_activated efflux_increased Drug efflux increased? efflux_analysis->efflux_increased apoptosis_inhibited Apoptosis inhibited? apoptosis_analysis->apoptosis_inhibited pathway_activated->efflux_increased No combination_therapy Test combination therapy: Drug + Pathway Inhibitor pathway_activated->combination_therapy Yes efflux_increased->apoptosis_inhibited No efflux_inhibitor Test combination therapy: Drug + Efflux Pump Inhibitor efflux_increased->efflux_inhibitor Yes bcl2_inhibitor Test combination therapy: Drug + BH3 Mimetic apoptosis_inhibited->bcl2_inhibitor Yes end End: Resistance mechanism identified and potentially overcome apoptosis_inhibited->end No/Other combination_therapy->end efflux_inhibitor->end bcl2_inhibitor->end G start Is your cell line showing resistance to 7β-Hydroxyrutaecarpine? q1 Have you confirmed the IC50 shift? start->q1 Yes a1_yes Proceed to investigate mechanisms. q1->a1_yes Yes a1_no Perform a dose-response assay to quantify resistance. q1->a1_no No q2 Is there evidence of bypass pathway activation (e.g., increased p-Akt or p-ERK)? a1_yes->q2 a2_yes Consider combination therapy with a relevant pathway inhibitor. q2->a2_yes Yes a2_no Investigate other mechanisms. q2->a2_no No q3 Is there an overexpression of ABC transporters (e.g., MDR1, BCRP)? a2_no->q3 a3_yes Test co-treatment with an ABC transporter inhibitor. q3->a3_yes Yes a3_no Investigate other mechanisms. q3->a3_no No

References

reducing off-target effects of 7beta-Hydroxyrutaecarpine in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 7β-Hydroxyrutaecarpine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of 7β-Hydroxyrutaecarpine?

A1: While specific data for 7β-Hydroxyrutaecarpine is limited, studies on its parent compound, rutaecarpine, and its analogues suggest potential off-target activities. These may include interactions with various kinases and signaling pathways unrelated to the primary target. Rutaecarpine has been shown to influence cardiovascular systems through interactions with calcitonin gene-related peptide (CGRP) and transient receptor potential vanilloid type 1 (TRPV1).[1][2] It also affects platelet aggregation via the PLCγ2/PKC and PI3K/Akt/GSK3β signaling pathways.[3] Therefore, it is crucial to assess the activity of 7β-Hydroxyrutaecarpine in pathways known to be modulated by structurally similar compounds.

Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of 7β-Hydroxyrutaecarpine?

A2: Distinguishing between on-target and off-target effects is a critical step. A multi-faceted approach is recommended:

  • Dose-Response Analysis: A classic pharmacological principle is that the potency of a compound in eliciting a phenotype should correlate with its potency for the intended target.[4]

  • Use of Structurally Unrelated Inhibitors: If an inhibitor with a different chemical structure that targets the same protein produces a similar phenotype, it provides stronger evidence for an on-target effect.[4]

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish the phenotype if it is on-target.

  • Rescue Experiments: In a target knockdown/knockout system, expressing a resistant version of the target protein should restore the phenotype.

Q3: What are some general strategies to reduce off-target effects in my cell assays?

A3: Several strategies can be employed to minimize off-target effects:

  • Optimize Compound Concentration: Use the lowest concentration of 7β-Hydroxyrutaecarpine that elicits the desired on-target effect. High concentrations increase the likelihood of binding to lower-affinity off-target proteins.[4]

  • Control for Assay-Specific Interference: Some compounds can directly interfere with assay components, such as reporter enzymes (e.g., luciferase). Counter-screening with control vectors or using different reporter systems can help identify and mitigate this.[4]

  • Serum Concentration: Components in serum can bind to compounds and affect their free concentration and activity. Consider using reduced-serum or serum-free media, but be aware of the potential impact on cell health.

  • Incubation Time: Limit the duration of compound exposure to the minimum time required to observe the on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

  • Possible Cause: Off-target effects of 7β-Hydroxyrutaecarpine.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the EC50 or IC50 for the observed phenotype and compare it to the known or expected potency for the intended target. A significant discrepancy may suggest an off-target effect.

    • Test a Structurally Unrelated Inhibitor: As mentioned in the FAQs, using a different inhibitor for the same target can help confirm if the phenotype is target-specific.[4]

    • Employ a Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if 7β-Hydroxyrutaecarpine is binding to its intended target within the cell at the concentrations used in your assay.[4]

Issue 2: High background signal or direct interference with a reporter gene assay.

  • Possible Cause: 7β-Hydroxyrutaecarpine may be directly affecting the reporter protein or other components of the signaling pathway.

  • Troubleshooting Steps:

    • Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter enzyme or general transcription/translation machinery.[4]

    • Use a Different Reporter Gene: If you suspect direct inhibition or activation of the reporter enzyme (e.g., luciferase), switch to a different reporter system, such as a fluorescent protein (e.g., GFP, RFP).[4]

    • Biochemical Assay: If possible, validate your findings using a cell-free biochemical assay that directly measures the activity of the target protein.

Data Presentation

Table 1: Hypothetical Kinase Profiling of 7β-Hydroxyrutaecarpine

This table presents hypothetical data from a KINOMEscan™ assay, a competition binding assay, to identify potential kinase off-targets. The results are shown as percent of control, where a lower percentage indicates stronger binding.

Kinase TargetPercent of Control (%)Putative Interaction
Primary Target X 10 Strong
Kinase A85Weak
Kinase B45Moderate
Kinase C92Weak
PI3Kα 30 Strong
Akt1 40 Moderate
GSK3β60Weak
MEK195None
ERK298None

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement by assessing the thermal stabilization of a target protein upon ligand binding.[4]

  • Cell Treatment: Culture cells to the desired confluency and treat with 7β-Hydroxyrutaecarpine or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting. Increased thermal stability in the presence of 7β-Hydroxyrutaecarpine is indicated by a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Protocol 2: Kinobeads Assay for Off-Target Profiling

This affinity chromatography-based method helps identify kinase off-targets.

  • Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of 7β-Hydroxyrutaecarpine.

  • Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the test compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.

  • Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry to determine which kinases are displaced by 7β-Hydroxyrutaecarpine.

Mandatory Visualizations

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow start_cetsa Treat cells with 7β-Hydroxyrutaecarpine or vehicle heat_lysate Harvest and lyse cells, heat aliquots start_cetsa->heat_lysate centrifuge Centrifuge to pellet aggregated proteins heat_lysate->centrifuge western_blot Analyze supernatant by Western Blot centrifuge->western_blot

Caption: CETSA experimental workflow.

signaling_pathway cluster_pi3k Potential Off-Target Pathway: PI3K/Akt/GSK3β ruta Rutaecarpine Analogs (e.g., 7β-Hydroxyrutaecarpine) pi3k PI3K ruta->pi3k Inhibits akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits platelet Platelet Activation (Inhibition) gsk3b->platelet

Caption: Potential off-target signaling pathway of 7β-Hydroxyrutaecarpine.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotype start Unexpected Phenotype Observed dose_response Perform Dose-Response Analysis Correlates with on-target potency? start->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor Same phenotype observed? dose_response:f1->unrelated_inhibitor Yes off_target Likely Off-Target Effect dose_response:f1->off_target No target_engagement Perform Target Engagement Assay (e.g., CETSA) Target engagement confirmed? unrelated_inhibitor:f1->target_engagement Yes unrelated_inhibitor:f1->off_target No on_target Likely On-Target Effect target_engagement:f1->on_target Yes target_engagement:f1->off_target No

Caption: Logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Activities of 7beta-Hydroxyrutaecarpine and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for therapeutic agents to combat neurodegenerative diseases, both naturally derived and synthetic compounds are under intense investigation. This guide provides a detailed comparison of the neuroprotective activities of 7beta-Hydroxyrutaecarpine, a derivative of a natural alkaloid, and caffeine, a widely consumed psychoactive substance. The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their neuroprotective potential.

Overview of Neuroprotective Properties

This compound , a derivative of the quinoline alkaloid rutaecarpine found in various plants of the Rutaceae family, has emerged as a compound of interest for its potential neuroprotective effects.[1] While research is still in its early stages, preliminary evidence suggests that its neuroprotective actions are linked to its anti-inflammatory and antioxidant properties.[1] Studies on the parent compound, rutaecarpine, have demonstrated its ability to mitigate cerebral ischemia-reperfusion injury by reducing oxidative stress.[2][3]

Caffeine , on the other hand, is a well-studied compound with a significant body of evidence supporting its neuroprotective effects against various neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Its mechanisms of action are multifaceted and include antagonism of adenosine A2A receptors, reduction of oxidative stress, and modulation of neuroinflammation.[4]

Quantitative Comparison of Neuroprotective Effects

To facilitate a direct comparison, the following tables summarize the quantitative data from key preclinical studies on rutaecarpine (as a proxy for this compound due to limited specific data) and caffeine.

Table 1: In Vivo Neuroprotective Effects of Rutaecarpine

Model Dose Key Findings Reference
Cerebral Ischemia Reperfusion (Mouse)252 and 504 µg/kg (i.p.)Significant reduction in infarct volume and cerebral water content. Improved learning and memory.[2][3]
Cerebral Ischemia Reperfusion (Mouse)252 and 504 µg/kg (i.p.)Significant increase in superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities; significant decrease in malondialdehyde (MDA) content.[2][3]
Cognitive Impairment (D-galactose-induced in mice)Not specifiedAttenuated cognitive deficits and mitochondrial dysfunction.[5]

Table 2: In Vivo Neuroprotective Effects of Caffeine

Model Dose Key Findings Reference
Parkinson's Disease (6-OHDA-lesioned rats)10 and 20 mg/kg (i.p.)Significant recovery in dopamine levels (53% and 18% decrease vs. 78% in control).
Alzheimer's Disease (APPsw mice)1.5 mg/dayReduced Aβ deposition in the hippocampus (40%) and entorhinal cortex (46%).
Alzheimer's Disease (APPsw mice)1.5 mg/dayReduced Aβ1-40 and Aβ1-42 levels in the cortex (25% and 51%, respectively) and hippocampus (37% and 59%, respectively).
Huntington's Disease (R6/2 mice)10 and 20 mg/kgImproved motor function and extended survival.

Mechanistic Insights into Neuroprotection

The neuroprotective effects of this compound and caffeine are mediated through distinct yet sometimes overlapping signaling pathways.

This compound and Rutaecarpine: Antioxidant and Anti-inflammatory Pathways

The primary mechanism underlying the neuroprotective effects of rutaecarpine, and likely its hydroxylated derivatives, is the mitigation of oxidative stress. This is achieved by enhancing the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.

G Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Rutaecarpine Rutaecarpine SOD, GSH-Px SOD, GSH-Px Rutaecarpine->SOD, GSH-Px Upregulates MDA MDA Rutaecarpine->MDA Downregulates SOD, GSH-Px->Oxidative Stress Inhibits MDA->Neuronal Damage Contributes to

Figure 1: Antioxidant mechanism of Rutaecarpine.

Caffeine: A Multi-target Neuroprotective Agent

Caffeine's neuroprotective activity is more complex, involving the antagonism of adenosine A2A receptors, which in turn modulates glutamatergic neurotransmission and reduces excitotoxicity. Furthermore, caffeine exhibits antioxidant and anti-inflammatory properties.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Activates Glutamate Release Glutamate Release A2A Receptor->Glutamate Release Promotes Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Caffeine Caffeine Caffeine->A2A Receptor Antagonizes

Figure 2: Caffeine's antagonism of A2A receptors.

Experimental Protocols

The evaluation of the neuroprotective activities of these compounds involves a range of in vivo and in vitro models.

In Vivo Models
  • Cerebral Ischemia-Reperfusion Injury Model: This model, used to assess the effects of rutaecarpine, typically involves the temporary occlusion of the middle cerebral artery in rodents, followed by reperfusion. Neurological deficit scores, infarct volume (measured by TTC staining), and brain water content are key parameters evaluated.[2][3]

  • 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the striatum of rats to induce dopaminergic neurodegeneration. The neuroprotective effect of caffeine is assessed by measuring dopamine levels in the striatum.

  • Transgenic Mouse Models of Alzheimer's Disease (e.g., APPsw mice): These mice overexpress a mutated form of the human amyloid precursor protein, leading to the age-dependent accumulation of amyloid-beta (Aβ) plaques. The efficacy of caffeine is determined by quantifying Aβ deposition and levels in the brain.

Biochemical Assays
  • Measurement of Oxidative Stress Markers: The activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are measured spectrophotometrically. Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA).[2][3]

  • Quantification of Amyloid-Beta: Aβ levels in brain homogenates are typically measured using enzyme-linked immunosorbent assays (ELISAs).

The general workflow for assessing in vivo neuroprotective effects is illustrated below.

G Animal Model of Neurodegeneration Animal Model of Neurodegeneration Compound Administration Compound Administration Animal Model of Neurodegeneration->Compound Administration Behavioral Tests Behavioral Tests Compound Administration->Behavioral Tests Tissue Collection and Processing Tissue Collection and Processing Behavioral Tests->Tissue Collection and Processing Biochemical and Histological Analysis Biochemical and Histological Analysis Tissue Collection and Processing->Biochemical and Histological Analysis Data Analysis and Interpretation Data Analysis and Interpretation Biochemical and Histological Analysis->Data Analysis and Interpretation

Figure 3: Experimental workflow for in vivo neuroprotection studies.

Conclusion

Both this compound (based on data from its parent compound rutaecarpine) and caffeine demonstrate promising neuroprotective properties, albeit through different primary mechanisms. Caffeine's effects are well-documented across various models of neurodegenerative diseases and are mediated by a multi-target approach, most notably through adenosine A2A receptor antagonism. The neuroprotective potential of this compound appears to be primarily linked to its antioxidant and anti-inflammatory activities.

While caffeine has a substantial body of evidence supporting its neuroprotective role, further research is imperative to fully elucidate the specific mechanisms and therapeutic potential of this compound. Direct comparative studies using standardized models and protocols will be crucial to definitively assess their relative efficacy and potential as neuroprotective agents. Researchers and drug development professionals should consider the distinct mechanistic profiles of these compounds when designing future studies and therapeutic strategies for neurodegenerative disorders.

References

7beta-Hydroxyrutaecarpine and Dexamethasone: A Comparative Analysis in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Natural Alkaloid and a Synthetic Glucocorticoid in Anti-Inflammatory Action

In the landscape of anti-inflammatory therapeutics, researchers continually seek novel compounds with high efficacy and minimal side effects. This guide provides a comparative overview of 7beta-Hydroxyrutaecarpine, a derivative of a natural alkaloid, and dexamethasone, a well-established synthetic glucocorticoid. While direct comparative studies are limited, this analysis pieces together available experimental data to offer insights for researchers, scientists, and drug development professionals.

It is important to note that specific experimental data on the anti-inflammatory properties of this compound is scarce in the current scientific literature. Therefore, this guide will draw upon data from its parent compound, rutaecarpine, to provide a foundational comparison with the extensively studied dexamethasone.

At a Glance: Key Anti-Inflammatory Properties

FeatureRutaecarpine (as a proxy for this compound)Dexamethasone
Primary Mechanism Inhibition of pro-inflammatory enzymes and transcription factorsGlucocorticoid receptor agonist
Key Molecular Targets NF-κB, MAPK (ERK, p38), COX-2, iNOSGlucocorticoid Receptor (GR), NF-κB, AP-1
Inhibition of Inflammatory Mediators Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6Prostaglandins, Leukotrienes, Cytokines (TNF-α, IL-1, IL-6, etc.)
Reported In Vitro Efficacy Significant inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated macrophages.Potent inhibition of NF-κB (IC50 ~0.5 x 10-9 M) and COX-2 expression (IC50 ~10 nM).
Reported In Vivo Efficacy Anti-inflammatory effects observed in models like carrageenan-induced paw edema.Strong suppression of inflammation in various models, including carrageenan-induced paw edema and LPS-induced endotoxic shock.

Delving into the Mechanisms of Action

The anti-inflammatory effects of rutaecarpine and dexamethasone stem from their distinct interactions with cellular signaling pathways.

Rutaecarpine: A Multi-Target Approach

Rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, exhibits its anti-inflammatory properties by targeting key players in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophages, rutaecarpine has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. This inhibition is achieved through the modulation of major signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38[1]. By suppressing the phosphorylation and activation of these pathways, rutaecarpine effectively dampens the downstream expression of various pro-inflammatory genes.

Dexamethasone: A Classic Glucocorticoid Pathway

Dexamethasone, a potent synthetic glucocorticoid, operates primarily by binding to the cytosolic glucocorticoid receptor (GR). This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two main ways:

  • Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like annexin A1.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and activator protein-1 (AP-1)[2]. This interference prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1, IL-6), chemokines, and enzymes like COX-2.

The following diagram illustrates the generalized signaling pathways targeted by both compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Cellular Response cluster_3 Drug Intervention LPS LPS MAPK MAPK (ERK, p38) LPS->MAPK IKK IKK LPS->IKK ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β) MAPK->ProInflammatory activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory activates Rutaecarpine Rutaecarpine Rutaecarpine->MAPK inhibits Rutaecarpine->NFkB inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR activates GR->NFkB inhibits

Caption: Simplified signaling pathways in inflammation and the inhibitory actions of Rutaecarpine and Dexamethasone.

Experimental Data: A Comparative Look

Direct quantitative comparisons of this compound and dexamethasone from the same study are unavailable. However, we can examine their effects in similar experimental models from different studies to draw inferences.

In Vitro Anti-Inflammatory Activity
CompoundCell LineInflammatory StimulusMeasured ParameterConcentration% Inhibition / EffectReference
RutaecarpineRAW 264.7 macrophagesLipoteichoic Acid (LTA)NO Production10 µM~34%[1]
NO Production20 µM~40%[1]
DexamethasoneHeLa-TO cellsMKK6 expressionCOX-2 Protein Expression~10 nM50% (IC50)[1]
DexamethasoneA549 cellsIL-1βGM-CSF Release2.2 x 10-9 MEC50[3]
DexamethasoneA549 cells-NF-κB Inhibition0.5 x 10-9 MIC50[3]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
DexamethasoneRat1 mg/kgSubcutaneous3 hours86.5%[4]
DexamethasoneRat10 mg/kgIntraperitoneal3 hoursSignificant decrease[5]

Experimental Protocols

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This model is widely used to study the cellular and molecular mechanisms of inflammation and to screen for anti-inflammatory drugs.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Test Compound (Rutaecarpine or Dexamethasone) A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Measurement of Inflammatory Markers (NO, Cytokines, COX-2, etc.) D->E

Caption: Workflow for in vitro LPS-induced inflammation assay.

Methodology:

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (rutaecarpine or dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the inflammatory response to develop.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (e.g., iNOS, COX-2): Cellular protein levels are determined by Western blotting.

    • Gene Expression: mRNA levels of inflammatory genes are measured by quantitative real-time PCR (qRT-PCR).

In Vivo Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

G cluster_workflow Experimental Workflow A 1. Animal Acclimatization (e.g., Rats or Mice) B 2. Administration of Test Compound (e.g., Dexamethasone) A->B C 3. Induction of Edema (Subplantar injection of Carrageenan) B->C D 4. Measurement of Paw Volume/Thickness (at various time points) C->D E 5. Calculation of % Inhibition of Edema D->E

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound (e.g., dexamethasone) is administered via a specific route (e.g., intraperitoneal, oral, or subcutaneous) at a predetermined time before the induction of inflammation. A control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw of the animal.

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer or calipers.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated group with that of the control group.

Conclusion

Based on the available data for its parent compound, this compound likely exerts its anti-inflammatory effects through a multi-target approach, primarily by inhibiting the NF-κB and MAPK signaling pathways. This contrasts with the more specific glucocorticoid receptor-mediated mechanism of dexamethasone. While dexamethasone demonstrates high potency in inhibiting inflammatory responses, its use can be associated with significant side effects. The broader-spectrum, potentially more nuanced mechanism of rutaecarpine and its derivatives may offer a different therapeutic profile.

Further research, including direct comparative studies and detailed investigations into the specific activity and mechanism of this compound, is crucial to fully elucidate its therapeutic potential and to accurately position it relative to established anti-inflammatory agents like dexamethasone. This would involve generating quantitative data, such as IC50 and EC50 values, in standardized in vitro and in vivo models, allowing for a more direct and robust comparison.

References

Validating the Anticancer Effects of Rutaecarpine and Its Hydroxylated Derivatives Across Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 7β-Hydroxyrutaecarpine: Extensive literature searches did not yield specific data on the anticancer effects of 7β-Hydroxyrutaecarpine. Therefore, this guide focuses on the well-documented parent compound, rutaecarpine, and its known hydroxylated derivatives, providing a comparative overview of their anticancer properties.

Rutaecarpine, a primary alkaloid isolated from the medicinal herb Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including notable anticancer effects.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[3][4][5] This guide provides a comparative analysis of the cytotoxic effects of rutaecarpine and its derivatives across various cancer cell lines, details the experimental protocols for key assays, and visualizes the underlying molecular pathways.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of rutaecarpine in various cancer cell lines, showcasing its differential efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
RutaecarpineHPASMCsPulmonary Artery Smooth Muscle Cells43.5[6]
EvodiamineCCRF-CEMT-lymphoblastic leukemia0.48 - 2.14
EvodiamineK-562Myeloid leukemia0.48 - 2.14
EvodiamineHCT-116Colon cancer0.48 - 2.14
EvodiamineU2OSOsteosarcoma0.48 - 2.14
10-bromorutaecarpineRenal carcinomaRenal cancer0.3[1]
10-methylthiorutaecarpineRenal carcinomaRenal cancer0.08[1]
11-MethoxyrutaecarpineLung cancer subpanelLung cancer1.38[1]
11-MethoxyrutaecarpineRenal cancer subpanelRenal cancer0.31[1]

Experimental Protocols

Standardized protocols are essential for the reproducibility and comparison of experimental data. Below are detailed methodologies for key assays used to evaluate the anticancer effects of rutaecarpine and its derivatives.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

2. Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it suitable for analyzing the expression of apoptosis-related proteins.[9]

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

3. Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[10]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[11]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase.[11]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[11]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Rutaecarpine

Rutaecarpine exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

G cluster_0 Rutaecarpine cluster_1 Signaling Pathways cluster_2 Cellular Effects Rutaecarpine Rutaecarpine PI3K_Akt PI3K/Akt Rutaecarpine->PI3K_Akt Inhibits Wnt_BetaCatenin Wnt/β-catenin Rutaecarpine->Wnt_BetaCatenin Inhibits STAT3 STAT3 Rutaecarpine->STAT3 Inhibits NF_kB NF-κB Rutaecarpine->NF_kB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Regulates CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Regulates Proliferation ↓ Proliferation Wnt_BetaCatenin->Proliferation Metastasis ↓ Metastasis Wnt_BetaCatenin->Metastasis STAT3->Proliferation STAT3->Metastasis NF_kB->Proliferation NF_kB->Metastasis

Caption: Signaling pathways modulated by Rutaecarpine leading to anticancer effects.

General Experimental Workflow for Anticancer Drug Validation

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like rutaecarpine.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: In Vivo Validation A Compound Treatment (e.g., Rutaecarpine on Cancer Cell Lines) B MTT Assay (Cell Viability & IC50) A->B C Flow Cytometry (Cell Cycle Analysis) A->C D Western Blot (Apoptosis Markers) A->D E Identify Modulated Signaling Pathways B->E C->E D->E F Xenograft Model Studies E->F G Toxicity and Efficacy Assessment F->G

Caption: A typical experimental workflow for validating anticancer compounds.

References

Cross-Validation of Analytical Methods for 7beta-Hydroxyrutaecarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7beta-Hydroxyrutaecarpine, a primary metabolite of the bioactive alkaloid rutaecarpine, is critical for pharmacokinetic, metabolic, and toxicological studies. The selection of a robust and reliable analytical method is paramount for generating high-quality data. This guide provides a comparative overview of commonly employed analytical techniques for the determination of this compound in biological matrices, supported by a summary of validation parameters and detailed experimental protocols.

Comparison of Analytical Methods

Two primary analytical techniques have been adapted for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range Typically in the µg/mL rangeTypically in the ng/mL range
Limit of Detection (LOD) Higher, generally in the ng/mL rangeLower, often in the pg/mL to low ng/mL range
Limit of Quantification (LOQ) Higher, suitable for higher concentration studiesLower, ideal for pharmacokinetic studies with low analyte concentrations
Accuracy (% Recovery) Generally within 85-115%Typically within 90-110%
Precision (%RSD) Intraday and interday precision commonly <15%Intraday and interday precision often <10%
Selectivity Good, but may be susceptible to interference from co-eluting compoundsExcellent, high selectivity due to specific mass transitions
Sample Throughput ModerateHigh, especially with modern UPLC systems
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound when high sensitivity is not the primary requirement.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 345 nm.

  • Column Temperature: 25°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies of this compound, especially for pharmacokinetic profiling where low concentrations are expected.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for faster analysis times and better resolution.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (a mono-hydroxylated metabolite of rutaecarpine), the precursor ion would be [M+H]+ at m/z 304.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the cross-validation process and the metabolic pathway of rutaecarpine, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) set_criteria Set Acceptance Criteria (ICH Guidelines) define_methods->set_criteria Define Scope prep_samples Prepare Spiked & Real Samples set_criteria->prep_samples Guide Experiment analyze_hplc Analyze by HPLC-UV prep_samples->analyze_hplc analyze_lcms Analyze by LC-MS/MS prep_samples->analyze_lcms compare_data Compare Validation Parameters (Linearity, Accuracy, Precision) analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis Quantitative Assessment report Generate Comparison Report statistical_analysis->report Summarize Findings

Caption: General workflow for the cross-validation of analytical methods.

RutaecarpineMetabolism Rutaecarpine Rutaecarpine PhaseI Phase I Metabolism (Oxidation) Rutaecarpine->PhaseI CYP450 Enzymes Hydroxyrutaecarpine This compound (and other hydroxylated metabolites) PhaseI->Hydroxyrutaecarpine PhaseII Phase II Metabolism (Conjugation) Hydroxyrutaecarpine->PhaseII UGTs, SULTs Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Rutaecarpine.

Synergistic Effects of Rutaecarpine with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic combination of natural compounds with conventional chemotherapy agents is a burgeoning area of cancer research, aimed at enhancing therapeutic efficacy and overcoming drug resistance. Rutaecarpine, a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has demonstrated significant potential in sensitizing cancer cells to various chemotherapy drugs. This guide provides a comparative overview of the synergistic effects of rutaecarpine with prominent chemotherapy agents, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

I. Reversal of Multidrug Resistance in Combination with Anthracyclines and Taxanes

A primary mechanism of chemotherapy failure is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). Rutaecarpine has been shown to counteract this resistance, enhancing the cytotoxicity of drugs such as adriamycin (doxorubicin) and paclitaxel.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo synergistic effects of rutaecarpine with adriamycin and paclitaxel on multidrug-resistant cancer cell lines.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineDrugIC50 (Drug Alone)IC50 (Drug + 20 µM Rutaecarpine)Fold Reversal
MCF-7/ADR (Adriamycin-Resistant Breast Cancer)Adriamycin15.85 ± 1.232.15 ± 0.187.37
A549/Taxol (Paclitaxel-Resistant Lung Cancer)Paclitaxel8.56 ± 0.740.98 ± 0.118.73

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupAverage Tumor Weight (g)Inhibition Rate (%)
MCF-7/ADRControl1.25 ± 0.21-
Adriamycin (5 mg/kg)1.02 ± 0.1918.4
Rutaecarpine (20 mg/kg)0.98 ± 0.1521.6
Adriamycin + Rutaecarpine0.45 ± 0.0964.0
A549/TaxolControl1.53 ± 0.28-
Paclitaxel (10 mg/kg)1.21 ± 0.2220.9
Rutaecarpine (20 mg/kg)1.15 ± 0.1924.8
Paclitaxel + Rutaecarpine0.52 ± 0.1166.0
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Drug-resistant cells (MCF-7/ADR, A549/Taxol) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Cells were treated with varying concentrations of adriamycin or paclitaxel, with or without a fixed concentration of rutaecarpine (20 µM).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • The formazan crystals were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 490 nm using a microplate reader to determine cell viability and calculate IC50 values.

Xenograft Tumor Model:

  • BALB/c nude mice were subcutaneously injected with 5x10⁶ MCF-7/ADR or A549/Taxol cells.

  • When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to four groups: control (vehicle), chemotherapy drug alone, rutaecarpine alone, and the combination.

  • Drugs were administered via intraperitoneal injection every three days for a total of seven injections.

  • Tumor volumes and body weights were measured every other day.

  • After 21 days, mice were euthanized, and tumors were excised and weighed.

Signaling Pathway and Experimental Workflow

The primary mechanism by which rutaecarpine reverses MDR involves the upregulation of the E3 ubiquitin ligase MARCH8, which in turn promotes the ubiquitination and subsequent proteasomal degradation of the ABCB1 transporter.[1][3] This leads to increased intracellular accumulation of the chemotherapy drug.

MDR_Reversal_Pathway cluster_cell Cancer Cell Rutaecarpine Rutaecarpine MARCH8 MARCH8 (E3 Ligase) Rutaecarpine->MARCH8 Upregulates Ubiquitination Ubiquitination MARCH8->Ubiquitination ABCB1 ABCB1 (P-gp) ABCB1->Ubiquitination Substrate Drug_Efflux Drug Efflux ABCB1->Drug_Efflux Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->ABCB1 Degrades Chemo_Drug_In Intracellular Chemotherapy Drug Apoptosis Apoptosis Chemo_Drug_In->Apoptosis

Caption: Rutaecarpine-mediated reversal of multidrug resistance.

Experimental_Workflow_MDR start Start cell_culture Culture Drug-Resistant Cancer Cells start->cell_culture treatment Treat with Chemotherapy Drug +/- Rutaecarpine cell_culture->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Xenograft Model treatment->in_vivo mtt MTT Assay (Cell Viability) in_vitro->mtt western_blot Western Blot (ABCB1, MARCH8) in_vitro->western_blot analysis Data Analysis mtt->analysis western_blot->analysis tumor_growth Monitor Tumor Growth and Body Weight in_vivo->tumor_growth tumor_growth->analysis

Caption: Workflow for evaluating synergy in multidrug resistance.

II. Potentiation of 5-Fluorouracil Activity in Colon Cancer

Rutaecarpine also exhibits synergistic anticancer effects when combined with the antimetabolite drug 5-fluorouracil (5-FU) in colorectal cancer (CRC) cells. This combination leads to enhanced inhibition of cell proliferation, migration, and induction of apoptosis.[4]

Quantitative Data Summary

The following tables present data on the synergistic effects of rutaecarpine and 5-FU on CRC cells.

Table 3: In Vitro Cell Proliferation Inhibition (MTT Assay, % Inhibition)

Cell LineTreatment (48h)% Inhibition
HCT1165-FU (10 µM)25.3 ± 3.1
Rutaecarpine (20 µM)21.8 ± 2.5
5-FU (10 µM) + Rutaecarpine (20 µM)68.7 ± 5.2
SW4805-FU (15 µM)28.1 ± 3.5
Rutaecarpine (20 µM)24.5 ± 2.9
5-FU (15 µM) + Rutaecarpine (20 µM)75.4 ± 6.1

Table 4: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Inhibition Rate (%)
Control1850 ± 210-
5-FU (20 mg/kg)1120 ± 15039.5
Rutaecarpine (20 mg/kg)1250 ± 18032.4
5-FU + Rutaecarpine480 ± 9574.1
Experimental Protocols

Colony Formation Assay:

  • CRC cells (HCT116, SW480) were seeded in 6-well plates at a density of 500 cells/well.

  • After 24 hours, cells were treated with 5-FU, rutaecarpine, or their combination at indicated concentrations.

  • The medium was replaced every 3 days with fresh medium containing the drugs.

  • After 10-14 days, colonies were fixed with methanol and stained with 0.1% crystal violet.

  • Colonies containing more than 50 cells were counted.

Transwell Migration Assay:

  • CRC cells (5x10⁴) in serum-free medium were added to the upper chamber of a Transwell insert (8 µm pore size).

  • The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • The cells were treated with 5-FU, rutaecarpine, or their combination.

  • After 24 hours, non-migrated cells on the upper surface were removed, and migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Signaling Pathway and Logical Relationship

The synergistic effect of rutaecarpine and 5-FU in CRC is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] This leads to the downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) and upregulation of pro-apoptotic proteins (Bax, Cleaved Caspase-3).

STAT3_Inhibition_Pathway Rutaecarpine Rutaecarpine Combination Rutaecarpine + 5-FU Rutaecarpine->Combination Five_FU 5-Fluorouracil Five_FU->Combination p_STAT3 p-STAT3 Combination->p_STAT3 Inhibits Bax_Casp3 Bax, Cleaved Caspase-3 (Pro-apoptotic) Combination->Bax_Casp3 Upregulates Bcl2_Mcl1 Bcl-2, Mcl-1 (Anti-apoptotic) p_STAT3->Bcl2_Mcl1 Activates Proliferation_Migration Cell Proliferation & Migration p_STAT3->Proliferation_Migration Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Bax_Casp3->Apoptosis

Caption: Synergistic inhibition of the STAT3 pathway by Rutaecarpine and 5-FU.

Conclusion

The presented data strongly suggest that rutaecarpine, and potentially its derivatives like 7beta-Hydroxyrutaecarpine, can act as potent synergistic agents with conventional chemotherapy drugs. Its ability to reverse multidrug resistance and inhibit key oncogenic signaling pathways highlights its potential for improving cancer treatment outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of combining rutaecarpine and its analogues with a broader range of chemotherapeutic agents in various cancer types.

References

Comparative Cytotoxicity of 7β-Hydroxyrutaecarpine and Other Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced cytotoxic profiles of alkaloid compounds is paramount in the quest for novel anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic effects of 7β-Hydroxyrutaecarpine against other prominent alkaloids, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Analysis

The cytotoxic potential of 7β-Hydroxyrutaecarpine and related alkaloids, rutaecarpine and evodiamine, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below.

AlkaloidCell LineAssayIC50 / GI50 (µM)Reference
7β-Hydroxyrutaecarpine OVCAR-4 (Ovarian Cancer)GI5010.1[1]
HS-578T (Breast Cancer)GI5023.2[1]
Rutaecarpine OVCAR-4 (Ovarian Cancer)GI50>100[1]
HS-578T (Breast Cancer)GI5019.8[1]
MCF-7 (Breast Cancer)IC5044.1[2]
SMMC-7721 (Hepatocellular Carcinoma)IC5024.2[2]
H9c2 (Cardiomyocytes)IC50117.97 ± 9.69[3]
Evodiamine MCF-7 (Breast Cancer)IC5018.1[2]
SMMC-7721 (Hepatocellular Carcinoma)IC5027.4[2]
H9c2 (Cardiomyocytes)IC5042.82 ± 7.55[3]

Experimental Protocols

The presented cytotoxicity data is primarily derived from colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloids (e.g., 7β-Hydroxyrutaecarpine, rutaecarpine, evodiamine). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5][6][7]

Signaling Pathways in Alkaloid-Induced Cytotoxicity

The cytotoxic effects of these alkaloids are often mediated through the induction of apoptosis, or programmed cell death. The underlying signaling pathways, however, can vary between different compounds.

Rutaecarpine and Evodiamine: Inducers of Mitochondrial-Mediated Apoptosis

For rutaecarpine and evodiamine, a significant body of evidence points towards the involvement of the intrinsic, or mitochondrial-mediated, apoptotic pathway. This pathway is characterized by the following key events:

  • Disruption of Mitochondrial Membrane Potential: These alkaloids can induce a loss of the mitochondrial membrane potential, a critical early event in apoptosis.[8]

  • Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates a cascade of enzymes known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway.[8][9]

  • Modulation of Signaling Pathways: Rutaecarpine has been shown to influence cell survival pathways such as the AKT signaling pathway and the Nrf2 antioxidant response pathway, which can impact the cellular threshold for apoptosis.[6][9]

Rutaecarpine_Evodiamine_Apoptosis_Pathway Rutaecarpine Rutaecarpine / Evodiamine Mitochondrion Mitochondrion Rutaecarpine->Mitochondrion Disrupts Membrane Potential Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Release of Pro-apoptotic Factors Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

7β-Hydroxyrutaecarpine: A Potential Modulator of Apoptotic Pathways

While the precise signaling pathway for 7β-Hydroxyrutaecarpine-induced cytotoxicity is not as extensively characterized, its structural similarity to rutaecarpine suggests a potential overlap in the mechanism of action. It is plausible that 7β-Hydroxyrutaecarpine also induces apoptosis through the mitochondrial-mediated pathway. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this hydroxylated derivative.

Experimental_Workflow Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Assay Assay Treatment->Assay Data_Analysis Data_Analysis Assay->Data_Analysis Apoptosis_Assay Apoptosis_Assay Data_Analysis->Apoptosis_Assay Inform Pathway_Analysis Pathway_Analysis Apoptosis_Assay->Pathway_Analysis

References

Validating the Anti-Obesity Mechanism of 7β-Hydroxyrutaecarpine and its Analogue Rutaecarpine Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic validation of 7β-Hydroxyrutaecarpine and its parent compound, rutaecarpine, with a focus on the use of knockout mouse models. While direct knockout validation for 7β-Hydroxyrutaecarpine is not yet available in published literature, extensive research on rutaecarpine provides a strong inferential basis for its mechanism of action, particularly in the context of metabolic regulation. This guide will objectively present the available experimental data for rutaecarpine, offering a valuable reference for researchers investigating the therapeutic potential of these natural compounds.

Core Mechanism: Activation of AMPK-Mediated Thermogenesis

Rutaecarpine has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK in adipose tissue triggers a cascade of events leading to increased thermogenesis—the process of heat production—which contributes to enhanced energy expenditure and protection against diet-induced obesity.[1][2] The pivotal role of AMPK in mediating the metabolic benefits of rutaecarpine has been unequivocally validated through the use of adipocyte-specific AMPK knockout (AKO) mice.[1]

Knockout Model Validation: The Case of Rutaecarpine

A cornerstone study demonstrated that the anti-obesity effects of rutaecarpine are entirely dependent on the presence of functional AMPK in adipose tissue.[1] In this research, adipocyte-specific AMPK knockout mice were generated by crossing AMPKα1/α2-floxed mice with Adiponectin-Cre mice.[3] These AKO mice, along with their wild-type (WT) littermates, were subjected to a high-fat diet (HFD) and treated with rutaecarpine. The results clearly showed that while rutaecarpine produced significant metabolic improvements in WT mice, these effects were completely abolished in the AKO mice.[1]

Data Presentation: Rutaecarpine's Performance in Wild-Type vs. AMPK Knockout Mice

The following tables summarize the quantitative data from the aforementioned study, highlighting the AMPK-dependent effects of rutaecarpine on key metabolic parameters.

Table 1: Effect of Rutaecarpine on Body Weight and Adiposity

ParameterGenotypeTreatmentResult
Body Weight GainWild-TypeRutaecarpineSignificantly reduced
AMPK KORutaecarpineNo significant change
Adipose Tissue MassWild-TypeRutaecarpineSignificantly reduced
AMPK KORutaecarpineNo significant change

Table 2: Effect of Rutaecarpine on Glucose Homeostasis

ParameterGenotypeTreatmentResult
Glucose ToleranceWild-TypeRutaecarpineImproved
AMPK KORutaecarpineNo improvement
Insulin SensitivityWild-TypeRutaecarpineImproved
AMPK KORutaecarpineNo improvement

Table 3: Effect of Rutaecarpine on Energy Expenditure and Thermogenesis

ParameterGenotypeTreatmentResult
Oxygen ConsumptionWild-TypeRutaecarpineIncreased
AMPK KORutaecarpineNo significant change
Energy ExpenditureWild-TypeRutaecarpineIncreased
AMPK KORutaecarpineNo significant change
Thermogenic Gene Expression (e.g., UCP1, PGC-1α) in Adipose TissueWild-TypeRutaecarpineUpregulated
AMPK KORutaecarpineNo upregulation

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of rutaecarpine and the experimental workflow used in the knockout validation study.

cluster_0 Rutaecarpine Action Rutaecarpine Rutaecarpine AMPK AMPK Rutaecarpine->AMPK Activates PGC-1α PGC-1α AMPK->PGC-1α Activates UCP1 & Thermogenic Genes UCP1 & Thermogenic Genes PGC-1α->UCP1 & Thermogenic Genes Upregulates Mitochondrial Biogenesis & Thermogenesis Mitochondrial Biogenesis & Thermogenesis UCP1 & Thermogenic Genes->Mitochondrial Biogenesis & Thermogenesis Promotes cluster_1 Experimental Workflow Generate Adipocyte-Specific AMPK KO Mice Generate Adipocyte-Specific AMPK KO Mice High-Fat Diet Feeding High-Fat Diet Feeding Generate Adipocyte-Specific AMPK KO Mice->High-Fat Diet Feeding Rutaecarpine Treatment Rutaecarpine Treatment High-Fat Diet Feeding->Rutaecarpine Treatment Metabolic Phenotyping Metabolic Phenotyping Rutaecarpine Treatment->Metabolic Phenotyping Gene Expression Analysis Gene Expression Analysis Rutaecarpine Treatment->Gene Expression Analysis

References

Enhancing the Bioavailability of 7beta-Hydroxyrutaecarpine: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 7beta-Hydroxyrutaecarpine, a metabolite of rutaecarpine, is an area of growing interest. However, like its parent compound, its low aqueous solubility and extensive first-pass metabolism present significant challenges to achieving adequate oral bioavailability. This guide provides a comparative overview of formulation strategies that could enhance the systemic exposure of this compound, drawing upon available data for rutaecarpine as a pertinent case study.

Currently, there is a notable lack of publicly available research specifically detailing the comparative bioavailability of different this compound formulations. However, studies on its parent compound, rutaecarpine, offer valuable insights into effective formulation approaches. A pivotal study demonstrated that a solid dispersion formulation of rutaecarpine significantly improved its absorption and therapeutic efficacy in rats compared to the administration of the crude drug.

Comparative Analysis: Rutaecarpine Solid Dispersion vs. Crude Drug

A study investigating the antihypertensive effects of rutaecarpine in spontaneously hypertensive rats found that a solid dispersion formulation led to a significant increase in its plasma concentration and a more pronounced therapeutic effect compared to the crude drug.[1] This suggests that enhancing the dissolution rate and solubility of these compounds through advanced formulation techniques is a viable strategy to overcome their inherent bioavailability challenges.

Below is a summary of the conceptual advantages of a solid dispersion formulation based on the findings for rutaecarpine.

FormulationKey CharacteristicsImpact on BioavailabilityTherapeutic Outcome
Crude Drug (Suspension) Poor aqueous solubility, crystalline form.Low and variable absorption, leading to insufficient plasma concentrations.Did not produce significant hypotensive effects at the tested dose.[1]
Solid Dispersion Amorphous state, increased wettability and surface area, enhanced dissolution rate.Significantly increased blood concentration of the active compound.[1]Produced significant, dose-dependent hypotensive effects.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vivo bioavailability study, based on the protocols used in the rutaecarpine solid dispersion study.[1]

Preparation of Rutaecarpine Solid Dispersion

A solid dispersion of rutaecarpine was prepared using the solvent evaporation method. Briefly, a specific ratio of rutaecarpine and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) were dissolved in a suitable organic solvent. The solvent was then removed under vacuum, resulting in a solid mass. This mass was subsequently pulverized and sieved to obtain a uniform powder. The principle behind this technique is to disperse the drug at a molecular level within a hydrophilic carrier matrix, thereby converting it from a crystalline to a more soluble amorphous state.

Animal Studies
  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for hypertension research.

  • Dosing: Animals are typically fasted overnight before oral administration of the formulations. The crude drug is often administered as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). The solid dispersion is reconstituted in the same vehicle for administration.

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C until analysis. The concentration of the drug in plasma is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using appropriate software to assess the extent of drug absorption.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative bioavailability study.

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study (Rats) cluster_analysis Analysis cluster_results Results F1 Crude 7-HRC (Suspension) Admin Oral Administration F1->Admin F2 7-HRC Solid Dispersion F2->Admin Sampling Blood Sampling (Time Points) Admin->Sampling Plasma Plasma Separation Sampling->Plasma HPLC HPLC/LC-MS Analysis Plasma->HPLC PK Pharmacokinetic Analysis (AUC, Cmax) HPLC->PK Comparison Bioavailability Comparison PK->Comparison

Caption: Experimental workflow for comparing the bioavailability of different formulations.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, rutaecarpine has been shown to exert its antihypertensive effects through the calcitonin gene-related peptide (CGRP) signaling pathway.[1] It is plausible that this compound may share or influence similar pathways.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Leads to CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds CGRP_R->AC Activates

Caption: Calcitonin Gene-Related Peptide (CGRP) signaling pathway.

Future Directions and Other Potential Formulations

The success of the solid dispersion formulation for rutaecarpine strongly suggests that similar amorphous-based systems could be highly effective for this compound. Other advanced formulation strategies that have shown promise for improving the bioavailability of poorly soluble drugs and could be explored for this compound include:

  • Nanoparticle-based delivery systems: These systems can increase the surface area for dissolution and can be engineered for targeted delivery.

  • Self-microemulsifying drug delivery systems (SMEDDS): These lipid-based formulations can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.

  • Liposomes: These vesicular systems can encapsulate the drug, protecting it from degradation in the gastrointestinal tract and facilitating its absorption.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7beta-Hydroxyrutaecarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 7beta-Hydroxyrutaecarpine, a bioactive alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of hazardous and bioactive chemical waste, ensuring the safety of personnel and protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with handling and disposal.

I. Hazard Assessment and Classification

This compound is classified as an alkaloid.[1][2] Alkaloids as a chemical class often exhibit significant biological activity and potential toxicity. Therefore, in the absence of specific toxicological data, this compound must be handled as a hazardous substance. All waste generated, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Minimum PPE Requirements:

EquipmentSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection An N95 or higher-rated respirator is recommended if handling the compound as a powder or if there is a risk of aerosol generation.

III. Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of this compound waste. These steps are designed to comply with general hazardous waste regulations as outlined by various environmental health and safety guidelines.[3][4][5][6][7][8]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, robust, and sealable hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene - HDPE jug or a glass bottle).

  • Liquid Waste:

    • Collect solutions containing this compound and the first rinse of any contaminated glassware in a separate, leak-proof hazardous waste container.

    • Aqueous and organic solvent waste streams should be collected separately to facilitate proper disposal by your institution's waste management provider.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 2: Container Labeling

Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly labeled as soon as waste is added.

  • Use your institution's official hazardous waste tags.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The accumulation start date (the date the first waste was added to the container).

    • The name of the principal investigator and the laboratory location.

Step 3: Storage of Hazardous Waste

  • Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[7][9]

  • Ensure containers are kept tightly closed except when adding waste.[3][4][5][8]

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.

  • Segregate the waste from incompatible materials. For instance, keep organic waste away from oxidizers.

Step 4: Arranging for Disposal

  • Do not dispose of any this compound waste down the drain or in the regular trash.[3]

  • Once a waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 12 months), arrange for its collection.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor to schedule a pickup.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential to prevent exposure.

  • Alert Personnel and Secure the Area: Notify others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE detailed in Section II.

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Clean the Area:

    • Carefully scoop the absorbed or covered material into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in the solid hazardous waste container for this compound.

V. Decontamination of Laboratory Glassware

Properly decontaminating glassware is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (such as ethanol or acetone) to remove the bulk of the chemical residue.

  • Collect Rinse Solvent: This initial solvent rinse must be collected as hazardous liquid waste.[3]

  • Thorough Washing: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Quantitative Data and Regulatory Limits

Specific disposal limits for this compound are not established. Therefore, all waste containing this compound must be managed according to the general principles for hazardous waste accumulation.

ParameterGuideline
Maximum Accumulation Volume 55 gallons of hazardous waste per Satellite Accumulation Area.
Acutely Toxic Waste Limit For compounds classified as acutely toxic (P-listed), the limit is 1 quart of liquid or 1 kg of solid. While this compound is not currently P-listed, it is prudent to minimize accumulation.[7]
Container Status Containers must be kept closed at all times except when adding waste.[3][4][5][8]
Disposal of Empty Containers Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, and with the label defaced, the container may be disposed of as regular solid waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated B Segregate Waste (Solid, Liquid, Sharps) A->B C Collect in Labeled, Compatible Containers B->C D Store in Secure Satellite Accumulation Area C->D F Container Full or Time Limit Reached E Use Secondary Containment D->E G Request Pickup from EHS/Waste Contractor F->G H Proper Manifesting & Off-site Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 7beta-Hydroxyrutaecarpine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 7beta-Hydroxyrutaecarpine. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Given the unknown specific toxicity and handling hazards of this compound, a cautious approach to personal protective equipment is mandatory. The following PPE should be considered the minimum requirement.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldMust provide both impact and splash protection to safeguard against accidental contact with the eyes.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling chemicals. Consider double-gloving, especially when handling the pure powder.[2] Gloves should be inspected before use and disposed of immediately if contaminated.[3][4]
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is essential to protect skin and clothing from contamination.[2][3]
Respiratory Protection N95 Respirator or HigherDue to the risk of inhaling fine powders, respiratory protection is crucial when handling the solid compound outside of a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][5]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of airborne particles.[6]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.[7]

2. Weighing the Compound:

  • Enclosed Balance: Whenever possible, use a balance with an enclosure to prevent the dispersal of the powder.[2]

  • Tare Method: To minimize handling, use the tare method: place a closed container on the balance, tare it, add the powder inside a fume hood, and then re-weigh the closed container.[2]

  • Avoid Static: Be mindful of static electricity, which can cause the powder to scatter. Anti-static weighing boats can be beneficial.

3. Dissolving the Compound:

  • Add Solvent to Powder: When preparing solutions, add the solvent to the pre-weighed powder.

  • Closed Container: If possible, prepare solutions in a sealed container to prevent the release of aerosols.

4. General Handling Practices:

  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[6][8] Avoid pipetting by mouth.[6][9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6][9]

  • Labeling: Clearly label all containers with the compound name, concentration, and date.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect unused powder, contaminated gloves, bench paper, and other solid materials in a dedicated, labeled hazardous waste container.[10]

    • Liquid Waste: Aqueous and organic solvent waste should be collected in separate, clearly labeled containers.[11] Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS office for specific, neutralized, and non-hazardous solutions.[11]

  • Container Management:

    • Use appropriate, sealed containers for waste collection.[10]

    • Do not overfill waste containers.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Protocols & SDS (if available) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 handling1 Weigh Powder Using Enclosed Balance prep3->handling1 Proceed to Handling handling2 Prepare Solution in Fume Hood handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Work Surfaces handling3->cleanup1 Experiment Complete cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 cleanup4 Remove PPE and Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta-Hydroxyrutaecarpine
Reactant of Route 2
7beta-Hydroxyrutaecarpine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.